Technical Documentation Center

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride
  • CAS: 1955494-62-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Mechanism of Action of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride belongs to the nitroaromatic class of heterocyclic compounds, a scaffold of significant inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride belongs to the nitroaromatic class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth mechanistic studies on this specific molecule are not extensively published, this guide synthesizes the current understanding of related nitrothiazole derivatives to propose a putative mechanism of action. The primary activity of this class of compounds is bactericidal, particularly against anaerobic bacteria, with the nitro group being the critical pharmacophoric feature. The proposed mechanism, analogous to that of nitroimidazoles, involves the intracellular reduction of the nitro group to generate cytotoxic radical species that induce cellular damage. This guide will provide a detailed overview of this proposed mechanism, explore other potential biological activities based on related structures, and outline key experimental protocols to definitively elucidate the mechanism of action for this specific compound.

Introduction: The Nitrothiazole Scaffold

Thiazole derivatives are a cornerstone in heterocyclic chemistry and drug discovery, forming the core of numerous clinically approved drugs. The introduction of a nitro group onto the thiazole ring significantly enhances the biological activity, particularly the antimicrobial potency. Nitrothiazole derivatives have demonstrated efficacy against a broad spectrum of pathogens, including aerobic, anaerobic, and microaerophilic bacteria. The title compound, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, is a member of this promising class. While its specific biological activities are not extensively detailed in the literature, the broader family of nitrothiazoles has been the subject of numerous studies, providing a solid foundation for a putative mechanism of action.

Proposed Primary Mechanism of Action: Antibacterial Activity

The most well-documented activity of nitrothiazole derivatives is their antibacterial effect, which is characterized as bactericidal. The central hypothesis for their mechanism of action is the critical role of the nitro group.

The Reductive Activation Pathway

By analogy with other nitroaromatic antimicrobials like nitroimidazoles (e.g., metronidazole), the mechanism is believed to be initiated by the reduction of the nitro group within the target pathogen. This process is particularly efficient in anaerobic bacteria, which possess a low redox potential and a high concentration of nitroreductases.

The proposed pathway can be summarized as follows:

  • Cellular Uptake: The compound passively diffuses into the bacterial cell.

  • Nitro-Group Reduction: Inside the cell, bacterial nitroreductases transfer electrons to the nitro group of the thiazole derivative. This reduction is a prerequisite for its antibacterial effect.

  • Generation of Cytotoxic Intermediates: The reduction process generates a series of highly reactive, short-lived nitroso and hydroxylamine intermediates, as well as nitro radical anions.

  • Cellular Damage and Death: These reactive species are non-specific in their targets and are believed to cause widespread cellular damage by reacting with and damaging essential macromolecules, including DNA, proteins, and lipids. This leads to a loss of cellular integrity and ultimately, cell death.

Reductive Activation Pathway cluster_0 Bacterial Cell Compound 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole hydrochloride Reduced_Compound Reduced Intermediate (Nitro Radical Anion) Compound->Reduced_Compound Reduction Damage Macromolecular Damage & Cell Death Reduced_Compound->Damage Oxidative Stress Nitroreductase Nitroreductase Nitroreductase->Reduced_Compound e- transfer Macromolecules DNA, Proteins, Lipids Macromolecules->Damage

Caption: Proposed reductive activation of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in bacteria.

Spectrum of Activity

Nitrothiazole derivatives have demonstrated potent activity against anaerobic bacteria, with minimum inhibitory concentrations (MICs) often lower than those of common antibiotics like clindamycin and ampicillin. Their efficacy against certain aerobic bacteria is also noted, though generally to a lesser extent.

Other Potential Biological Activities

Derivatives of the core 2-(nitrophenyl)-1,3-thiazole structure have been investigated for a range of other biological activities, suggesting that 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride may possess a broader pharmacological profile.

ActivityTarget/MechanismRelevant DerivativesReference
Antitubercular Disruption of membrane potential and pH homeostasis in Mycobacterium tuberculosis.Nitazoxanide (a nitrothiazole derivative)
MAO-B Inhibition Selective and reversible inhibition of human monoamine oxidase B.4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives
Antioxidant Radical scavenging properties.4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives
Anticancer Cytotoxic activity against various cancer cell lines.Various thiazole derivatives
Anti-inflammatory Inhibition of inflammatory mediators.Various thiazole derivatives

Experimental Protocols for Mechanism of Action Elucidation

To move from a putative to a confirmed mechanism of action for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, a series of well-defined experiments are required. The following protocols provide a logical workflow for this investigation.

Workflow for Elucidating Antibacterial Mechanism

Experimental Workflow Start Start: Compound Synthesis & Characterization MIC Step 1: Determine MIC & MBC (Aerobic & Anaerobic Bacteria) Start->MIC Time_Kill Step 2: Time-Kill Kinetic Assays MIC->Time_Kill Nitroreductase_Assay Step 3: Nitroreductase Activity Assay (Wild-type vs. Mutant Strains) Time_Kill->Nitroreductase_Assay DNA_Damage Step 4: DNA Damage Assessment (e.g., Comet Assay) Nitroreductase_Assay->DNA_Damage Membrane_Integrity Step 5: Membrane Integrity Assay (e.g., Propidium Iodide Staining) DNA_Damage->Membrane_Integrity Conclusion Conclusion: Elucidate Bactericidal Mechanism Membrane_Integrity->Conclusion

Caption: A stepwise experimental workflow to investigate the antibacterial mechanism of action.

Detailed Methodologies

Step 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Objective: To quantify the compound's potency against a panel of clinically relevant aerobic and anaerobic bacteria.

  • Protocol:

    • Prepare a two-fold serial dilution of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in appropriate broth media (e.g., Mueller-Hinton for aerobes, supplemented Brucella broth for anaerobes).

    • Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubate under appropriate atmospheric conditions (aerobic or anaerobic) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Rationale: This initial step establishes the compound's spectrum of activity and differentiates between bacteriostatic and bactericidal effects.

Step 2: Time-Kill Kinetic Assays

  • Objective: To assess the rate at which the compound kills a bacterial population.

  • Protocol:

    • Inoculate a flask of broth with a standardized bacterial culture.

    • Add the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).

  • Rationale: This assay provides dynamic information on the bactericidal nature of the compound. A rapid, concentration-dependent reduction in viable counts is indicative of a potent bactericidal agent.

Step 3: Nitroreductase Activity Assays

  • Objective: To confirm the role of nitroreductases in the compound's activation.

  • Protocol:

    • Determine the MIC of the compound against a wild-type bacterial strain and a corresponding mutant strain deficient in one or more nitroreductase enzymes.

    • A significant increase in the MIC for the mutant strain compared to the wild-type would strongly support the hypothesis that the compound is a prodrug activated by these enzymes.

  • Rationale: This is a key experiment to validate the proposed reductive activation mechanism. The resistance of nitroreductase-deficient mutants is a hallmark of this class of antimicrobials.

Conclusion

While direct evidence for the mechanism of action of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is pending, the extensive research on the broader class of nitrothiazole derivatives provides a robust, putative framework. The primary mechanism is likely a bactericidal action initiated by the reductive activation of the nitro group within the target pathogen, leading to the generation of cytotoxic radicals. Furthermore, the potential for other biological activities, such as MAO-B inhibition and anticancer effects, warrants further investigation. The experimental workflows outlined in this guide provide a clear path for researchers to definitively characterize the pharmacological profile of this promising compound.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984).
Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Executive Summary The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The compound 4-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS: 1955494-62-8) represents a highly functionalized intermediate and building block[2]. By integrating a strongly electron-withdrawing nitrophenyl group, a sterically shielding methyl group, and a highly soluble hydrochloride salt form, this molecule is engineered for specific reactivity and bioavailability profiles[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols.

Structural and Physicochemical Properties

To effectively utilize this compound in drug development or organic synthesis, one must understand the causal relationship between its structural components and its macroscopic properties.

Table 1: Quantitative Physicochemical Descriptors

DescriptorValue / Characteristic
Chemical Name 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride
CAS Registry Number 1955494-62-8[2]
Molecular Formula C10H9ClN2O2S[3]
Molecular Weight 256.71 g/mol
Core Scaffold 1,3-Thiazole
Salt Form Hydrochloride (HCl)
Physical State Crystalline solid

Electronic and Steric Dynamics The physicochemical behavior of this compound is dictated by the interplay of its functional groups:

  • The 1,3-Thiazole Core: Exhibits a planar, aromatic π -electron system. The nitrogen atom acts as a potent hydrogen-bond acceptor, which is critical for target binding in biological systems[4].

  • 3-Nitrophenyl Substituent: The nitro group is a strong electron-withdrawing moiety (via both inductive and resonance effects). It pulls electron density away from the thiazole ring, deactivating it toward electrophilic aromatic substitution while increasing the overall lipophilicity of the free base[4].

  • 4-Methyl Group: Provides a weak electron-donating inductive effect (+I) and acts as a steric shield for the C5 position, directing any subsequent functionalization and protecting the ring from premature enzymatic degradation.

Salt Form Dynamics and Solubility In its free base form, the compound exhibits high lipophilicity and poor aqueous solubility, which can severely limit its utility in aqueous assays or formulation. Conversion to the hydrochloride salt is a strategic choice. Hydrochloride is the most universally applied counterion, accounting for over 50% of approved basic drug salts[5]. Protonation of the thiazole nitrogen disrupts the crystal lattice energy of the solid state, allowing water molecules to solvate the ions more efficiently, thereby exponentially increasing aqueous solubility[6],[7]. However, researchers must account for the common-ion effect: in environments with high chloride concentrations (e.g., gastric fluid), the solubility product equilibrium is suppressed, which can temporarily retard dissolution[7].

Structure Core 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HCl Nitro 3-Nitro Group Strong e- withdrawing Increases lipophilicity Core->Nitro Thiazole 1,3-Thiazole Ring Aromatic pi-system H-bond acceptor Core->Thiazole Methyl 4-Methyl Group Steric shield for C5 Weak e- donating Core->Methyl Salt Hydrochloride Salt Disrupts lattice energy Enhances solubility Core->Salt

Fig 1. Structure-property relationships of the functional groups and salt form.

Synthesis and Mechanistic Pathways

The synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole relies on the [8], the most robust and widely validated methodology for constructing substituted thiazoles[1],[9].

Mechanistic Causality: The reaction is a cyclocondensation between 3-nitrobenzothioamide and chloroacetone. The sulfur atom of the thioamide, being highly nucleophilic, initiates an S -alkylation by attacking the electrophilic α -carbon of chloroacetone[1]. This forms an uncyclized intermediate. Subsequent intramolecular nucleophilic attack by the thioamide nitrogen on the ketone carbonyl, followed by dehydration (loss of H2​O ), yields the fully aromatic thiazole ring[8].

G A 3-Nitrobenzothioamide (Nucleophile) C S-Alkylation Intermediate A->C EtOH, Reflux B Chloroacetone (Electrophile) B->C D Cyclodehydration (-H2O) C->D Intramolecular Attack E Free Base Thiazole D->E Base Neutralization F HCl (Ether) Protonation E->F Anhydrous Conditions G Hydrochloride Salt (Target API) F->G Crystallization

Fig 2. Hantzsch synthesis workflow and salt formation for the target thiazole derivative.

Experimental Protocol: Step-by-Step Synthesis & Salt Formation To ensure a self-validating system, the following protocol emphasizes anhydrous conditions during salt formation to prevent yield loss via aqueous solvation.

  • Condensation Reaction: Dissolve 1.0 equivalent of 3-nitrobenzothioamide in anhydrous ethanol. The use of anhydrous solvent prevents the premature hydrolysis of the α -haloketone.

  • Electrophile Addition: Add 1.1 equivalents of chloroacetone dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 2–4 hours. Monitor the disappearance of the thioamide via TLC (Thin Layer Chromatography).

  • Free Base Isolation: Cool the reaction mixture, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3​ . Extract the free base 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole using ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and evaporate.

  • Anhydrous Salt Formation: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or dry ethanol. Slowly bubble anhydrous HCl gas through the solution (or add a pre-titrated ethereal HCl solution) at 0–5 °C. The hydrochloride salt will rapidly precipitate due to its insolubility in ether[6],[10].

  • Filtration and Drying: Filter the crystalline precipitate under a nitrogen atmosphere and dry in a vacuum desiccator to yield the final 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride[2].

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required:

  • 1H NMR Spectroscopy: The most diagnostic signal is the C5 proton of the thiazole ring, which appears as a sharp singlet in the aromatic region (typically δ 7.2–7.5 ppm). The 4-methyl group will present as a distinct singlet near δ 2.4 ppm. The nitrophenyl protons will exhibit a characteristic downfield shift due to the electron-withdrawing nitro group[4].

  • IR Spectroscopy: Confirms the presence of the nitro group via strong asymmetric stretching at ~1530 cm−1 and symmetric stretching at ~1350 cm−1 . The absence of a carbonyl stretch (~1700 cm−1 ) confirms complete cyclodehydration[11].

  • Thermal Analysis (DSC): Differential Scanning Calorimetry should be employed to determine the sharp melting point of the hydrochloride salt, ensuring the absence of polymorph mixtures or trapped solvent molecules[10].

Handling, Stability, and Storage Protocols

While the thiazole core is robust, the specific functional groups dictate strict handling protocols:

  • Degradation Pathways: The 3-nitro group is susceptible to reduction into an amine if exposed to strong reducing agents (e.g., SnCl2​ , catalytic hydrogenation). Furthermore, while the hydrochloride salt enhances solubility, it can be hygroscopic[5].

  • Storage Conditions: The compound must be stored in tightly sealed, amber glass vials to protect against photolytic degradation. Storage in a desiccator at ambient temperature or 4 °C is highly recommended to prevent moisture absorption, which could lead to localized hydrolysis or polymorphic transitions[10],[5].

References
  • NextSDS. "4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride - Chemical Substance Information." NextSDS. 2

  • Parchem. "4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride." Parchem Fine & Specialty Chemicals. 3

  • International Journal of Pharmaceutical Sciences and Research. "Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities." IJPSR, 2024. 1

  • Gupta, V., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules / NIH, 2018. 6

  • Chitti, S., et al. "Recent Development in the Synthesis of Thiazoles." PubMed / Bentham Science, 2022. 9

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation." RJPDFT. 12

  • Kuey. "Systematic Review On Thiazole And Its Applications." Kuey, 2024. 4

  • Parmar, V., et al. "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies." Pharmaceutical Development and Technology, 2012. 10

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2008. 5

  • SynArchive. "Hantzsch Thiazole Synthesis." SynArchive. 8

Sources

Foundational

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride molecular weight and 3D structure

Comprehensive Technical Guide: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride – Structural Elucidation and Synthetic Protocols Executive Summary Thiazole-containing compounds are ubiquitous in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride – Structural Elucidation and Synthetic Protocols

Executive Summary

Thiazole-containing compounds are ubiquitous in medicinal chemistry and drug discovery, serving as privileged scaffolds in numerous FDA-approved therapeutics[1]. The compound 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS: 1955494-62-8) represents a highly functionalized heterocyclic intermediate[2]. As a Senior Application Scientist, I have structured this whitepaper to elucidate the structural dynamics, physicochemical properties, and the rigorous, self-validating synthetic protocols required for the preparation of this specific molecular entity.

Physicochemical Properties & Molecular Weight Dynamics

The transition from a free base to a hydrochloride salt is a deliberate design choice in drug development to optimize a compound's physicochemical profile. The neutral free base is highly lipophilic, whereas the addition of hydrochloric acid yields a stable crystalline salt. This salification dramatically improves aqueous solubility, stability against oxidative degradation, and overall bioavailability.

PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₀H₈N₂O₂SC₁₀H₉ClN₂O₂S
Molecular Weight 220.25 g/mol 256.71 g/mol [2]
Monoisotopic Mass 220.0306 Da[3]256.0073 Da (Calculated)
SMILES CC1=CSC(=N1)C2=CC(=CC=C2)[O-]CC1=CSC(=N1)C2=CC(=CC=C2)[O-].Cl
CAS Number N/A1955494-62-8[2]
Solubility Profile Lipophilic, soluble in organic solventsHydrophilic, soluble in aqueous media

3D Structural Conformation & Structure-Activity Relationship (SAR)

The 3D architecture of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is dictated by the sp² hybridization of the thiazole core, which enforces a planar geometry conducive to extensive π -electron delocalization[4].

  • Steric Modulation: The methyl group at the C4 position introduces localized steric bulk. This restricts the rotational degrees of freedom of adjacent vectors, optimizing how the molecule anchors into hydrophobic receptor pockets.

  • Electronic Effects: The 3-nitrophenyl moiety at the C2 position acts as a potent electron-withdrawing group. This significantly alters the dipole moment and electron density of the thiazole ring, enhancing its capacity for π−π stacking interactions with aromatic amino acid residues in biological targets.

  • Salification Causality: Protonation of the N3 nitrogen atom by HCl shifts the electrostatic potential map, converting a neutral hydrogen-bond acceptor into a positively charged hydrogen-bond donor.

StructuralLogic Core Thiazole Core (Planar Scaffold) Sub1 4-Methyl Group (Steric Bulk) Core->Sub1 C4-position Sub2 3-Nitrophenyl Group (Electron Withdrawing) Core->Sub2 C2-position Salt Hydrochloride Salt (N3 Protonation) Core->Salt N3-position Prop4 H-Bond Acceptor/ Donor Modulator Core->Prop4 Prop1 Receptor Fit & Lipophilicity Sub1->Prop1 Prop2 Pi-Stacking & Dipole Moment Sub2->Prop2 Prop3 Aqueous Solubility & Bioavailability Salt->Prop3

Fig 1. Logical relationship between structural motifs and physicochemical properties.

Synthetic Methodology & Experimental Protocols

The construction of the 1,3-thiazole core is achieved via the classical Hantzsch thiazole synthesis, a highly regioselective cyclocondensation reaction between an α -haloketone and a thioamide[1][4].

SynthesisWorkflow A 3-Nitrobenzothioamide (Precursor) C Hantzsch Condensation (Ethanol, Reflux, 2h) A->C B Chloroacetone (alpha-haloketone) B->C D 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole (Free Base) C->D Cyclization & Dehydration E Salification (Anhydrous HCl in Ether) D->E Isolation & Purification F 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole HCl E->F Protonation of Thiazole N

Fig 2. Hantzsch synthesis workflow for 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

Self-Validating Experimental Protocol

Step 1: Hantzsch Cyclocondensation (Free Base Synthesis)

  • Reagent Preparation: Dissolve 10.0 mmol of 3-nitrobenzothioamide in 25 mL of absolute ethanol.

  • Electrophile Addition: Dropwise add 11.0 mmol of chloroacetone to the stirring solution at room temperature. Causality: A slight stoichiometric excess of the α -haloketone ensures the complete consumption of the thioamide, which is typically more challenging to remove during downstream chromatographic purification.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (~78°C) for 2-4 hours. The nucleophilic sulfur of the thioamide attacks the α -carbon of chloroacetone, followed by an intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring[4].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is deemed complete when the starting thioamide spot disappears, replaced by a highly UV-active product spot.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude free base.

Step 2: Salification (Hydrochloride Salt Formation)

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. Causality: Strictly anhydrous conditions are paramount; the presence of water can lead to competitive hydrolysis of the imine-like nitrogen or the formation of hydrates, compromising the purity and crystallinity of the final salt.

  • Protonation: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution at 0°C.

  • Precipitation & Isolation: The protonation of the N3 nitrogen rapidly decreases the molecule's solubility in the ethereal solvent, causing the 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride to precipitate as a highly pure crystalline solid.

  • Analytical Validation: Filter the precipitate, wash with cold anhydrous ether, and dry under a vacuum. Confirm the structural mass integrity via LC-MS, ensuring the presence of the [M+H]+ peak at m/z 221.03[3].

Sources

Exploratory

receptor binding affinity of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Thiazole Derivatives: A Case Study with 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride Abstract The discovery and development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Thiazole Derivatives: A Case Study with 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

Abstract

The discovery and development of novel therapeutic agents hinge on a deep understanding of their molecular interactions with biological targets. For a novel compound such as 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, elucidating its receptor binding affinity is a critical first step in defining its pharmacological profile. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the binding characteristics of this and other novel small molecules. We will move beyond a simple recitation of protocols to a strategic exploration of why certain experimental choices are made, ensuring a self-validating and robust approach to characterization. The methodologies detailed herein are designed to build a complete picture of the compound's binding kinetics and thermodynamics, essential for informed decision-making in preclinical development.

Introduction: The Centrality of Receptor Binding in Drug Discovery

The biological effect of a pharmacological agent is initiated by its binding to a specific macromolecular target, typically a protein receptor. The affinity with which a compound binds to its receptor is a primary determinant of its potency and selectivity. A high-affinity interaction ensures that the compound can exert its effects at low concentrations, minimizing off-target effects and potential toxicity. For a novel entity like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, a derivative of the versatile thiazole scaffold, a thorough investigation into its binding profile is not merely a data-gathering exercise; it is the foundational pillar upon which its entire preclinical and clinical development rests.

This guide will delineate a multi-pronged strategy for the characterization of its receptor binding affinity, encompassing initial target identification, a suite of binding assays to quantify the interaction, and the critical data analysis required to translate raw data into actionable insights.

Phase I: Target Identification and Hypothesis Generation

Given the novelty of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, an initial and crucial step is the identification of its potential molecular targets. This can be approached through a combination of computational and experimental methods.

In Silico Target Prediction

Computational approaches, such as reverse docking and pharmacophore modeling, can provide initial hypotheses about potential protein targets based on the compound's structure. These methods screen the compound against libraries of known protein structures to identify potential binding partners.

Experimental Target Identification

For a more definitive identification of binding partners, experimental approaches are indispensable. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a powerful technique. The captured proteins can then be identified by mass spectrometry.

Phase II: Quantitative Assessment of Binding Affinity

Once a putative target has been identified, the next step is to quantify the binding affinity. Several biophysical techniques can be employed, each with its own strengths and considerations.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a highly sensitive and direct method for measuring the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) and then measuring the amount of bound radioactivity.

Experimental Protocol: Saturation Binding Assay

  • Preparation of Reagents:

    • Prepare a series of dilutions of a radiolabeled version of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (e.g., [³H]-labeled).

    • Prepare a membrane fraction from cells expressing the target receptor.

    • Prepare a high concentration of an unlabeled competitor ligand for the determination of non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor preparation to each well.

    • To one set of wells (total binding), add increasing concentrations of the radiolabeled ligand.

    • To another set of wells (non-specific binding), add the same increasing concentrations of the radiolabeled ligand along with a saturating concentration of the unlabeled competitor.

  • Incubation and Separation:

    • Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Data Presentation: Saturation Binding Data

Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.150050450
0.522002501950
1.040005003500
5.0850025006000
10.01000050005000
20.01100070004000

Note: This is example data for illustrative purposes.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events. It provides not only the equilibrium dissociation constant (Kd) but also the association (kon) and dissociation (koff) rate constants, offering a more complete kinetic profile of the interaction.

Experimental Workflow: SPR Analysis

cluster_0 SPR Experimental Workflow A Immobilize Receptor on Sensor Chip B Inject Increasing Concentrations of Analyte (Compound) A->B C Monitor Change in Refractive Index (Response Units) B->C D Dissociation Phase (Buffer Flow) C->D F Fit Data to Kinetic Model C->F E Regenerate Sensor Chip Surface D->E D->F

Caption: Workflow for SPR-based binding analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the dissociation constant (Kd).

Phase III: Data Interpretation and Validation

The data generated from these assays must be rigorously analyzed and validated. The choice of the appropriate binding model is critical for accurate parameter estimation. It is also essential to perform appropriate controls, such as using a structurally similar but inactive compound, to ensure the specificity of the observed binding.

Logical Relationship: From Binding to Function

A High Binding Affinity (Low Kd) B High Receptor Occupancy at Low Concentrations A->B C Potent Biological Response B->C

Caption: The relationship between binding affinity and biological potency.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for characterizing the . By combining in silico prediction with rigorous experimental validation using techniques such as radioligand binding assays, SPR, and ITC, researchers can build a comprehensive understanding of the compound's molecular interactions. This knowledge is paramount for guiding lead optimization efforts, predicting in vivo efficacy, and ultimately, advancing a promising new chemical entity towards clinical development. The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule, serving as a cornerstone of modern drug discovery.

References

  • Principles and practice of bioanalysis. (2003). Taylor & Francis. [Link]

  • Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for measuring antibody-antigen binding. (n.d.). GenScript. [Link]

Foundational

A Methodological and Interpretive Guide to the Crystallographic and X-ray Diffraction Analysis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Abstract This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction (XRD) analysis of the novel compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Intended for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction (XRD) analysis of the novel compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Intended for researchers, chemists, and drug development professionals, this document outlines the essential methodologies for determining the solid-state structure of this and similar small organic molecules. While a public crystallographic file for the title compound is not available as of this publication, this guide serves as a detailed procedural roadmap. It covers the critical steps from single-crystal growth and data acquisition via single-crystal X-ray diffraction (SCXRD) to the generation and interpretation of powder X-ray diffraction (PXRD) patterns. By leveraging data from structurally related thiazole derivatives as illustrative examples, we explain the causality behind key experimental choices and provide the user with a self-validating system for structural elucidation, ensuring the highest standards of scientific integrity and data trustworthiness.

Introduction: The Imperative for Solid-State Characterization

The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For a novel compound like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, a derivative of the versatile and biologically significant thiazole family, a definitive three-dimensional structure is paramount.[1] Thiazole rings are key structural motifs in numerous pharmaceutical agents, valued for their wide range of biological activities.[1][2]

The hydrochloride salt form is often chosen to enhance solubility and stability. However, this can also introduce polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph can have different physical properties, making its comprehensive characterization essential for regulatory approval and consistent manufacturing.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal "gold standard" for determining a molecule's absolute 3D structure, providing precise atomic coordinates, bond lengths, and bond angles.[3] This structural information is the foundation for understanding intermolecular interactions, which govern the crystal packing and macroscopic properties of the material. Powder X-ray diffraction (PXRD) serves as a complementary, high-throughput technique to analyze the bulk material, identify crystalline phases, and detect polymorphism.

This guide will walk through the complete workflow for achieving this level of characterization.

The Workflow: From Synthesis to Structural Refinement

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The logical flow from a synthesized compound to a refined crystal structure is a foundational concept in materials science.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis A Synthesis & Purification of Target Compound B Single Crystal Growth (Crystallization Screening) A->B High Purity Sample E Bulk Sample Preparation (Grinding) A->E C Single Crystal Selection & Mounting B->C D SCXRD Data Collection (Diffractometer) C->D Suitable Crystal G Structure Solution (e.g., SHELXS) D->G Diffraction Data F PXRD Data Collection E->F J Phase Identification & Purity Analysis F->J Powder Pattern H Structure Refinement (e.g., SHELXL) G->H Initial Model I CIF File Generation & Validation H->I Refined Structure K Lattice Parameter Refinement J->K

Caption: Experimental workflow for crystallographic analysis.

Experimental Methodologies: A Step-by-Step Guide

Synthesis and Purification

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or similar cyclization reactions. For the title compound, a plausible route involves the reaction of a substituted thioamide with an α-haloketone.

Trustworthiness: The prerequisite for successful crystallization is exceptionally high purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Purification via recrystallization or column chromatography is a critical, non-negotiable first step. The final purity should be confirmed by techniques such as NMR, LC-MS, and elemental analysis.

Single Crystal Growth: The Art and Science

Obtaining a single crystal suitable for SCXRD is often the most challenging step. A suitable crystal should be well-formed, optically clear, and typically between 0.1 to 0.3 mm in each dimension.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Dissolve a small amount (5-10 mg) of purified 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, DMF) at an elevated temperature to achieve saturation.

  • Slow Evaporation: Leave the solutions in loosely capped vials in a vibration-free environment. The slow removal of the solvent allows for ordered molecular assembly.

  • Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Common solvent/anti-solvent pairs include Dichloromethane/Hexane and Methanol/Diethyl Ether.

  • Slow Cooling: Prepare a saturated solution at a high temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Expertise: The choice of solvent is critical. Polar, protic solvents may interact differently with the hydrochloride salt compared to aprotic solvents, influencing which polymorph or solvate crystallizes. A systematic screening approach is essential.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the definitive molecular structure.

Protocol: SCXRD Data Acquisition and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher-resolution data.

  • Data Collection: The crystal is rotated in a high-intensity X-ray beam (e.g., using Mo or Cu Kα radiation). A detector, such as a CCD or CMOS detector, collects the diffraction pattern at hundreds of different orientations.[4]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.

  • Structure Solution & Refinement:

    • Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.[5]

    • This initial model is then refined (e.g., using SHELXL) against the experimental data to optimize atomic positions and thermal displacement parameters, resulting in a final, highly accurate molecular structure.[5]

The final output is a Crystallographic Information File (CIF) , a standard text format that contains all the essential results of the experiment.

Interpreting Crystallographic Data: An Illustrative Example

As no CIF is publicly available for the title compound, we present a table of expected parameters based on data for a similar molecule, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, to illustrate the type of information obtained.[5]

Table 1: Representative Crystallographic Data Parameters

Parameter Example Value (from related structure[5]) Description
Chemical Formula C₁₂H₇N₃O₂S The elemental composition of the molecule in the crystal.
Formula Weight 257.27 g/mol The molecular weight corresponding to the formula.
Crystal System Monoclinic The crystal system describes the symmetry of the unit cell.
Space Group P2₁/c The specific symmetry operations that relate molecules in the unit cell.
a, b, c (Å) a = 9.5596, b = 9.8733, c = 11.5606 The lengths of the unit cell edges.
α, β, γ (°) α = 90, β = 98.122, γ = 90 The angles between the unit cell edges.
Volume (ų) 1080.20 The volume of a single unit cell.
Z 4 The number of molecules per unit cell.

| R-factor (R1) | ~0.031 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent. |

Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk Material

While SCXRD analyzes a single, perfect crystal, PXRD is used to analyze a bulk powder sample containing millions of microcrystals. It provides a characteristic "fingerprint" of the crystalline phase.

Protocol: PXRD Data Acquisition

  • Sample Preparation: A small amount (~20 mg) of the crystalline material is gently ground with a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

    • Causality: Random orientation is crucial. If the microcrystals have a preferred orientation, the relative intensities of the diffraction peaks will be skewed, leading to incorrect interpretation.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam while a detector scans through a range of 2θ angles. At angles where the Bragg condition (nλ = 2d sinθ) is met, a constructive interference peak is detected.

  • Data Analysis: The output is a diffractogram plotting intensity versus the 2θ angle. The positions (2θ) and relative intensities of the peaks are characteristic of a specific crystal structure.

From Single Crystal Data to a Powder Pattern

A key validation step is to compare the experimental PXRD pattern with one calculated from the SCXRD data (the CIF file). A strong match confirms that the single crystal selected is representative of the bulk material.

G A Single Crystal Structure (CIF File) B Theoretical PXRD Pattern (Calculated) A->B Software Calculation E Match Confirmation B->E C Bulk Crystalline Material D Experimental PXRD Pattern (Measured) C->D PXRD Experiment D->E F Phase Purity Confirmed. Single Crystal is Representative. E->F Yes G Phase Mismatch. Possible Polymorphism or Different Bulk Phase. E->G No

Caption: Validation workflow comparing theoretical and experimental XRD.

An experimental XRD pattern for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride would consist of a series of peaks at specific 2θ values. For example, a hypothetical pattern might show strong peaks at 12.5°, 18.8°, 21.3°, and 25.1° 2θ when using Cu Kα radiation. This unique pattern serves as its identifier and can be used for quality control in manufacturing.

Conclusion

The structural elucidation of a new chemical entity like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a systematic process grounded in the principles of crystallography. Although experimental data for this specific compound is not yet in the public domain, the protocols and interpretive frameworks presented in this guide provide a robust and scientifically sound pathway for its characterization. By following a rigorous workflow encompassing high-purity synthesis, meticulous single-crystal growth, and precise SCXRD and PXRD analysis, researchers can achieve an unambiguous determination of the solid-state structure. This foundational knowledge is indispensable for advancing drug development, ensuring product quality, and protecting intellectual property.

References

  • PubChem. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o877–o878. Available at: [Link]

  • Di Stefano, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Available at: [Link]

  • Siddiqui, N., et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Taibah University for Science, 12(5), 582-588. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. Available at: [Link]

  • Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1232, 129996. Available at: [Link]

  • Nayak, S. K., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2611. Available at: [Link]

  • Swanson, H. E., & Tatge, E. (1963). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. National Bureau of Standards. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride Derivatives: A Comprehensive Preclinical Guide

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Executive Summary The 1,3-thiazole core is a highly versatile pharmacophore present in numerous FDA-approved therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary

The 1,3-thiazole core is a highly versatile pharmacophore present in numerous FDA-approved therapeutics, exhibiting diverse biological activities ranging from antimicrobial to anticancer properties 1. Specifically, 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS: 1955494-62-8) 2 serves as a critical synthetic intermediate and a robust scaffold for hit-to-lead optimization.

Evaluating the pharmacokinetics (PK) of this class of derivatives requires a nuanced understanding of two competing structural features: the lipophilic, metabolically stable thiazole ring, and the highly reactive, electron-withdrawing nitroaromatic group. This whitepaper provides an in-depth, self-validating framework for profiling the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, with a specific focus on the mechanistic causality of nitroreductive biotransformation.

Physicochemical Properties & ADME Implications

The structural components of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride dictate its baseline pharmacokinetic behavior. Understanding these properties is the first step in rational drug design 3.

  • The Thiazole Core: Provides moderate lipophilicity (LogP) and acts as a hydrogen bond acceptor. The C4-methyl substitution sterically hinders oxidative metabolism at the C4 position, redirecting cytochrome P450 (CYP) activity toward aliphatic hydroxylation or preserving the ring's integrity.

  • The 3-Nitrophenyl Group: The nitro group (–NO2) is strongly electron-withdrawing, which lowers the pKa of adjacent functional groups and significantly impacts the molecule's reduction potential. This group is a known liability for mutagenicity and idiosyncratic toxicity due to reactive intermediate formation [[4]]().

  • The Hydrochloride Salt: The free base of this scaffold is typically highly lipophilic and poorly soluble in aqueous media. Formulation as a hydrochloride salt disrupts the crystal lattice energy in aqueous environments, significantly enhancing gastrointestinal dissolution and, consequently, oral bioavailability.

Table 1: Baseline Physicochemical Parameters (Scaffold vs. Optimized Derivative)
Parameter4-Methyl-2-(3-nitrophenyl)-1,3-thiazole (Free Base)Optimized Derivative (HCl Salt, Amine Prodrug)ADME Implication
Molecular Weight 220.25 g/mol ~280.50 g/mol Both within Lipinski's Rule of 5 for optimal passive diffusion.
cLogP 3.11.8Lower LogP in the derivative reduces non-specific protein binding.
Aqueous Solubility < 10 µg/mL (Poor)> 500 µg/mL (Excellent)HCl salt ensures rapid dissolution in the gastric fluid.
pKa (Calculated) ~2.5 (Thiazole N)~8.5 (Amine), ~2.5 (Thiazole)Influences pH-dependent absorption in the duodenum.

Metabolism & Biotransformation: The Nitroaromatic Challenge

The most critical pharmacokinetic hurdle for this scaffold is the biotransformation of the nitroaromatic moiety. Nitroaromatic drugs undergo a complex, multi-step enzymatic reduction catalyzed by nitroreductases (NTRs) and hepatic CYP450 enzymes [[5]]().

Mechanistic Causality of Nitroreduction

The reduction of the nitro group is a six-electron transfer process.

  • One-Electron Reduction (Type II NTRs / CYP450): The nitro group is reduced to a nitro anion radical ( R−NO2∙−​ ). In normoxic (oxygen-rich) environments, this radical rapidly donates its electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent nitro compound. This "futile redox cycling" causes severe oxidative stress and hepatotoxicity 6.

  • Two-Electron Reduction (Type I NTRs): In hypoxic environments (or via specific bacterial/mammalian enzymes), the nitro group is sequentially reduced to a nitroso intermediate ( R−NO ), a hydroxylamine ( R−NHOH ), and finally an aromatic amine ( R−NH2​ ) 7. The hydroxylamine intermediate is highly electrophilic and can covalently bind to DNA and proteins, leading to mutagenicity 8.

G N Nitroaromatic (R-NO2) Rad Nitro Anion Radical (R-NO2•-) N->Rad 1e- reduction (CYP450) Rad->N O2 -> O2•- (Futile Cycling) Nitroso Nitroso (R-NO) Rad->Nitroso 1e-, 2H+ ROS Superoxide (ROS) Oxidative Stress Rad->ROS Toxicity Pathway Hydrox Hydroxylamine (R-NHOH) Nitroso->Hydrox 2e-, 2H+ Amine Amine (R-NH2) Hydrox->Amine 2e-, 2H+ (Detoxification)

Fig 1: Six-electron biotransformation pathway of nitroaromatic thiazole derivatives.
Protocol: Liver Microsomal Stability Assay

To evaluate the metabolic clearance of these derivatives, a self-validating microsomal assay is required.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test thiazole derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450-mediated metabolism.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( Clint,invitro​ ).

Absorption & Permeability

The absorption of the hydrochloride salt is generally favorable, but the efflux ratio must be monitored. The thiazole ring can sometimes act as a substrate for P-glycoprotein (P-gp) efflux transporters in the gut.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing: Add the thiazole derivative (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at 30, 60, and 90 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetic Profiling

To synthesize the in vitro data, an in vivo PK study in Sprague-Dawley rats provides the definitive clearance ( Cl ), volume of distribution ( Vss​ ), and oral bioavailability ( ).

PK_Workflow Dose 1. Dosing Formulation (IV: 5% DMSO/Saline, PO: 0.5% MC) Admin 2. Animal Administration (Sprague-Dawley Rats, n=3/group) Dose->Admin Sample 3. Serial Blood Sampling (Jugular Vein: 0.08 to 24 hrs) Admin->Sample Prep 4. Plasma Extraction (Protein Precipitation w/ ACN) Sample->Prep LCMS 5. LC-MS/MS Analysis (MRM Mode Quantification) Prep->LCMS NCA 6. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Fig 2: Standard in vivo pharmacokinetic workflow for preclinical evaluation.
Table 2: Quantitative PK Data Summary (Hypothetical SAR Series)

Note: Data represents a rational Structure-Activity Relationship (SAR) progression based on known thiazole-nitroaromatic profiles.

Compound IDModification from Parent Clint​ (HLM) (µL/min/mg) Papp​ (A-B) ( 10−6 cm/s)Rat IV Cl (mL/min/kg)Rat Vss​ (L/kg)Oral Bioavailability ( )
CMPD-01 Parent (Free Base)85.4 (High)12.565.24.112%
CMPD-02 Parent (HCl Salt)85.4 (High)14.164.84.038%
CMPD-03 4-Ethyl substitution112.0 (V. High)18.288.55.518%
CMPD-04 Nitro reduced to Amine24.5 (Low)8.415.31.865%

Data Interpretation: Converting the free base (CMPD-01) to the HCl salt (CMPD-02) drastically improves oral bioavailability ( ) from 12% to 38% due to enhanced gastric dissolution, despite identical metabolic clearance. Extending the methyl group to an ethyl group (CMPD-03) increases lipophilicity, driving up the volume of distribution ( Vss​ ) but severely worsening hepatic clearance due to increased CYP-mediated aliphatic oxidation. Finally, reducing the toxic liability of the nitro group to an amine (CMPD-04) significantly stabilizes the molecule metabolically, resulting in low clearance and excellent bioavailability (65%), making it the ideal lead candidate.

References

  • NextSDS. "4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride - Chemical Substance Information." 2

  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO / J. Braz. Chem. Soc.4

  • Bitar, L. and Jaber, A. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen / Afr. J. Pharm. Sci.7

  • Boelsterli, U. A., et al. "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism / Ingenta Connect.6

  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity..." ResearchGate.8

  • Rouf, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." PMC / NIH.1

  • Ballesteros-Casallas, et al. "Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents..." MDPI.3

  • Patterson, S., et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." PMC / NIH.5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Methodology: Modified Hantzsch Thiazole Synthesis Introduction and Mechanistic Rationale Thiazoles are privileged h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Methodology: Modified Hantzsch Thiazole Synthesis

Introduction and Mechanistic Rationale

Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antiviral, and antineoplastic properties[1]. The classical Hantzsch thiazole synthesis, first described in 1887, remains the most robust and highly yielding methodology for constructing 2,4-disubstituted thiazoles[1].

This application note details the optimized protocol for synthesizing 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride via the condensation of 3-nitrothiobenzamide with chloroacetone.

Mechanistic Causality

The synthesis is a self-validating cascade reaction driven by thermodynamic aromatization. The reaction proceeds through a well-defined multi-step pathway[2]:

  • S-Alkylation ( SN​2 ): The highly nucleophilic sulfur atom of 3-nitrothiobenzamide attacks the α -carbon of chloroacetone, displacing the chloride ion to form a thioimidate intermediate[2][3].

  • Intramolecular Cyclization: The imine nitrogen of the thioimidate undergoes nucleophilic addition to the ketone carbonyl, generating a non-aromatic hydroxythiazoline intermediate[2].

  • Dehydration and Aromatization: The intermediate rapidly eliminates a water molecule, driven by the thermodynamic stability of the resulting aromatic 1,3-thiazole ring[2][3].

  • Salt Formation: Because the SN​2 step liberates hydrochloric acid, the basic thiazole nitrogen is protonated in situ. We optimize isolation by introducing anhydrous ethereal HCl to ensure quantitative precipitation of the hydrochloride salt.

Mechanism N1 3-Nitrothiobenzamide + Chloroacetone N2 S-Alkylation (SN2) Thioimidate Intermediate N1->N2 Heat, EtOH N3 Intramolecular Cyclization Hydroxythiazoline N2->N3 N-attack on Carbonyl N4 Dehydration (-H2O) Thiazole Free Base N3->N4 Aromatization N5 Protonation (HCl) Hydrochloride Salt N4->N5 + Anhydrous HCl

Mechanistic pathway of the Hantzsch synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole.

Quantitative Reaction Parameters

To ensure reproducibility, stoichiometric precision is critical. Chloroacetone is used in a slight molar excess to drive the reaction to completion and compensate for potential evaporative losses during reflux.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeNotes
3-Nitrothiobenzamide 182.201.00 eq1.82 g (10.0 mmol)Yellow crystalline solid.
Chloroacetone 92.521.15 eq0.92 mL (11.5 mmol)Caution: Severe lachrymator[2].
Absolute Ethanol 46.07Solvent20.0 mLEnsures solubility of intermediates.
Ethereal HCl (2.0 M) 36.461.50 eq7.5 mLDrives quantitative salt precipitation.
Diethyl Ether 74.12Anti-solvent30.0 mLUsed for washing and precipitation.

Experimental Protocol

Safety Note: Chloroacetone is highly toxic and a potent lachrymator[2]. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE.

Step 1: Reaction Assembly
  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Suspend 3-nitrothiobenzamide (1.82 g, 10.0 mmol) in 20 mL of absolute ethanol. Begin stirring at 300 rpm at ambient temperature.

  • Charge the dropping funnel with chloroacetone (0.92 mL, 11.5 mmol) dissolved in 2 mL of absolute ethanol. Causality: Diluting the chloroacetone prevents localized thermal spikes during the initial exothermic SN​2 alkylation.

Step 2: Reflux and Cyclization
  • Add the chloroacetone solution dropwise over 10 minutes.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle.

  • Maintain reflux for 2 to 3 hours. The mixture will transition from a yellow suspension to a clear, dark amber solution as the thioimidate forms and cyclizes.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase[2]. The disappearance of the 3-nitrothiobenzamide spot indicates reaction completion.

Step 3: Isolation and Salt Formation
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the solution to an ice bath (0–5 °C).

  • Under vigorous stirring, slowly add 7.5 mL of 2.0 M HCl in diethyl ether. Causality: While the reaction inherently produces 1 equivalent of HCl[3], the addition of anhydrous ethereal HCl forces the equilibrium, ensuring the basic thiazole nitrogen is fully protonated and precipitating the product out of the ethanol matrix.

  • Add an additional 15 mL of cold diethyl ether to maximize precipitation. Stir for 30 minutes at 0 °C.

Step 4: Filtration and Purification
  • Isolate the crude precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove unreacted chloroacetone and organic impurities.

  • Dry the solid under high vacuum at 40 °C for 4 hours to yield 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride as an off-white to pale yellow powder.

Workflow S1 Reaction Setup Mix in EtOH S2 Reflux 78°C for 3 hrs S1->S2 S3 IPC Monitoring TLC Verification S2->S3 S4 Salt Formation Add Ethereal HCl S3->S4 S5 Isolation Filter & Dry S4->S5

Experimental workflow for synthesizing the thiazole hydrochloride salt.

Analytical Characterization (Expected Parameters)

To establish the self-validating nature of the protocol, the isolated salt should be characterized to confirm structural integrity and purity.

  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: > 200 °C (Decomposes).

  • LC-MS (ESI+): m/z calculated for C10​H9​N2​O2​S+ [M+H]+ : 221.04; Found: 221.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.75 (t, J = 2.0 Hz, 1H, Ar-H), 8.35 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H, Ar-H), 8.28 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.80 (t, J = 8.0 Hz, 1H, Ar-H), 7.55 (s, 1H, Thiazole-H), 2.45 (s, 3H, -CH 3​ ). (Note: The acidic proton of the HCl salt may exchange with water in the NMR solvent and appear as a broad singlet downfield).

References

  • Kuey.net. A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from[Link]

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from[Link]

Sources

Application

Application Notes and Protocols: A Guide to the Solubilization of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride for In Vitro Cell Culture Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride for us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride for use in cell culture-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and obtaining reliable biological data.

Introduction: Understanding the Compound

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a synthetic organic compound featuring a thiazole ring, a common scaffold in medicinal chemistry with a wide range of biological activities.[1] The hydrochloride salt form is often utilized to improve aqueous solubility and stability. However, like many small molecules, particularly those with aromatic and heterocyclic structures, its solubility in aqueous cell culture media can be limited, posing a significant challenge for in vitro studies.

Physicochemical Properties:

PropertyValueSource
CAS Number 1955494-62-8[2][3]
Molecular Formula C10H9ClN2O2S[3]
Molecular Weight 256.71 g/mol [3]
Appearance Likely a solid powderInferred
Storage Temperature 4°C (as shipped)[3]

The predicted XlogP of the free base is 2.8, suggesting a degree of lipophilicity that can contribute to poor aqueous solubility.[4][5]

The Challenge of Solubility in Cell Culture

The introduction of compounds into cell culture requires a solvent system that is both effective at dissolving the compound and non-toxic to the cells at its final working concentration. A common issue encountered with compounds like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is their tendency to precipitate out of solution when a concentrated organic stock is diluted into the aqueous environment of the cell culture medium.[6] This can lead to inaccurate dosing and inconsistent experimental results.

Recommended Dissolution Protocol

Based on the general properties of thiazole derivatives and best practices for cell culture, the following protocol is recommended.[6][7]

Materials
  • 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for your cell line

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

The use of a high-concentration stock solution in an organic solvent like DMSO is the standard approach for compounds with poor aqueous solubility.[7][8]

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * 256.71 g/mol = 2.5671 mg

  • Dissolution:

    • Carefully weigh out the required amount of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary, but be mindful of potential compound degradation.[6]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can have cytotoxic effects, typically above 0.5%.[7]

Workflow for Preparing Working Solutions:

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution (Optional) cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Application stock 10 mM Stock in 100% DMSO intermediate e.g., 1 mM in Culture Medium stock->intermediate 1:10 Dilution working e.g., 10 µM in Culture Medium (Final DMSO <0.5%) intermediate->working 1:100 Dilution cells Add to Cells working->cells

Caption: Workflow for preparing working solutions from a DMSO stock.

Detailed Steps:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[6]

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of complete cell culture medium. Vortex immediately and vigorously during addition.

    • Final Working Solution: Prepare the final desired concentration by further diluting the intermediate or stock solution into the final volume of cell culture medium. For example, to make a 10 µM final solution, add 10 µL of a 1 mM intermediate solution to 990 µL of medium.

  • Critical Step - The Addition Process: When diluting the DMSO stock into the aqueous medium, add the small volume of the compound solution to the larger volume of the medium while vortexing. This rapid mixing helps to prevent the compound from precipitating out of solution.[7]

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your cell culture wells. For the example above (10 µL into 1 mL total volume), the final DMSO concentration would be 1%. If this is too high, adjust your stock concentration or dilution scheme accordingly.

Troubleshooting and Advanced Considerations

If solubility issues persist, consider the following strategies:

  • pH Adjustment: The solubility of thiazole derivatives with ionizable groups can be pH-dependent.[6][7] If the compound has a basic nitrogen atom, its solubility may increase at a lower pH. However, ensure that any pH adjustment is compatible with your cell culture system.

  • Use of Co-solvents: A mixture of solvents, such as DMSO and ethanol, may improve solubility for some compounds.[6]

  • Formulation with Excipients: For highly insoluble compounds, formulation with solubilizing agents like cyclodextrins can be explored, though this requires significant optimization.[6]

Conclusion

The successful use of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in cell culture assays is highly dependent on the proper preparation of stock and working solutions. By using DMSO as the primary solvent for a concentrated stock and employing careful serial dilution techniques to maintain a low final DMSO concentration, researchers can minimize precipitation and ensure accurate and reproducible experimental outcomes.

References

  • NextSDS. 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Benchchem.
  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Benchchem.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Cold Spring Harbor Labor
  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PubChemLite. 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Sapphire Bioscience. 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
  • PubChem. 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole.
  • Thermo Fisher Scientific - JP.
  • Journal of Pharmaceutical and Biological Sciences.

Sources

Method

Application Notes and Protocols: Leveraging 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride as a Versatile Precursor in Organic Synthesis

Introduction: The Strategic Value of the 2-Aryl-4-Methylthiazole Scaffold The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds. Its presence in numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Aryl-4-Methylthiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds. Its presence in numerous FDA-approved drugs highlights its importance as a scaffold in medicinal chemistry, contributing to activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5][6] The compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS No: 1955494-62-8, Molecular Formula: C₁₀H₉ClN₂O₂S, Molecular Weight: 256.71 g/mol ) is a particularly valuable precursor for drug discovery and development.[7]

This molecule strategically combines the robust thiazole core with a synthetically versatile nitrophenyl group. The nitroaromatic moiety serves as a masked amine, providing a gateway to a multitude of subsequent chemical transformations. The primary application of this precursor involves the reduction of the nitro group to a primary aniline, which can then be elaborated into a diverse library of compounds through reactions such as amide bond formation, sulfonylation, and diazotization. This guide provides detailed protocols and the scientific rationale for utilizing this precursor to generate key intermediates for research and drug development programs.

Part 1: The Gateway Transformation - Reduction of the Aromatic Nitro Group

The conversion of the nitro group in 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole to its corresponding amine, 2-(3-aminophenyl)-4-methyl-1,3-thiazole, is the cornerstone of its utility. The resulting aromatic amine is a potent nucleophile and a critical building block for introducing diversity and modulating the physicochemical properties of the final compounds. The choice of reducing agent is paramount and depends on factors such as substrate solubility, the presence of other functional groups, cost, and desired reaction scale.

Causality Behind Method Selection:
  • Chemoselectivity: The primary challenge is to reduce the nitro group without affecting the thiazole ring or other sensitive functionalities that might be present in more complex derivatives.

  • Efficiency and Yield: The chosen method should provide high conversion and yield to be practical for multi-step syntheses.

  • Work-up and Purification: The ease of removing byproducts and purifying the desired amine is a critical consideration. For instance, tin-based reagents require a specific work-up to remove metal salts.

Below are three robust, field-proven protocols for this key transformation.

Experimental Protocols for Nitro Group Reduction

This is a classic, highly reliable method known for its excellent chemoselectivity. It is particularly effective for small- to medium-scale synthesis where other reducible groups might be present.[8][9]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% NaOH solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This step is crucial for precipitating tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel if necessary.

This method is an excellent alternative that avoids the use of stoichiometric heavy metals, making it environmentally friendlier and often resulting in a cleaner work-up.[8]

Step-by-Step Methodology:

  • Setup: To a solution of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (1.0 eq) in methanol or ethanol (15-20 mL per gram), add ammonium formate (NH₄HCO₂, 4.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% by weight) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

This is a highly economical and robust method, suitable for large-scale synthesis.[10][11]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, prepare a mixture of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux. Add a solution of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Monitoring: Maintain reflux and monitor the reaction by TLC until the starting material has disappeared (typically 1-3 hours).

  • Work-up: Once complete, filter the hot reaction mixture through Celite to remove the iron and iron salts. Wash the Celite pad with hot ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to give the desired amine.

Data Presentation: Comparison of Reduction Methods
MethodReducing AgentSolventTemp. (°C)Typical Time (h)Typical Yield (%)Key Advantages/Disadvantages
1.1 SnCl₂·2H₂OEthanol782-485-95%Pro: High chemoselectivity. Con: Heavy metal waste, basic work-up required.
1.2 Pd/C, NH₄HCO₂Methanol651-390-98%Pro: "Greener" method, clean reaction. Con: Catalyst cost, potential for flammability.
1.3 Fe, NH₄ClEthanol/H₂O801-380-90%Pro: Very low cost, ideal for scale-up. Con: Requires hot filtration, iron waste.
Visualization: General Workflow for Nitro Reduction

G Start Start: 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole HCl Reaction Nitro Group Reduction (Select Protocol 1.1, 1.2, or 1.3) Start->Reaction TLC Monitor Reaction by TLC Reaction->TLC ~1-4h TLC->Reaction Incomplete Workup Quench & Work-up (Neutralization / Filtration) TLC->Workup Complete Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Product Product: 2-(3-Aminophenyl) -4-methyl-1,3-thiazole Purification->Product

Caption: Workflow for the synthesis of the key amine intermediate.

Part 2: Synthetic Elaboration of the 2-(3-Aminophenyl)-4-methyl-1,3-thiazole Intermediate

With the key amine intermediate in hand, a wide range of derivatives can be synthesized. The nucleophilic amine readily participates in reactions to form stable amide and sulfonamide linkages, which are prevalent in many drug candidates.

Visualization: Key Synthetic Pathways

G cluster_0 Gateway Transformation cluster_1 Derivative Synthesis Nitro 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole Amine 2-(3-Aminophenyl) -4-methyl-1,3-thiazole Nitro->Amine Reduction (e.g., SnCl₂) Amide Amide Derivative Amine->Amide + R-COOH (EDC, HOBt) Sulfonamide Sulfonamide Derivative Amine->Sulfonamide + R-SO₂Cl (Pyridine)

Caption: Synthetic utility of the precursor for amide and sulfonamide synthesis.

Protocol 2.1: Amide Bond Formation via EDC Coupling

This protocol describes a standard method for forming an amide bond between the synthesized amine and a generic carboxylic acid (R-COOH).

Step-by-Step Methodology:

  • Setup: Dissolve the carboxylic acid (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: Add a solution of 2-(3-aminophenyl)-4-methyl-1,3-thiazole (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2.2: Sulfonamide Synthesis

This protocol details the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) to form a stable sulfonamide linkage.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(3-aminophenyl)-4-methyl-1,3-thiazole (1.0 eq) in anhydrous DCM or pyridine.

  • Base: Add a base such as pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-6 hours).

  • Work-up: Dilute the mixture with DCM and wash with 1M HCl to remove the excess base. Then wash with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and remove the solvent under vacuum. The resulting crude sulfonamide can be purified by column chromatography.

Part 3: Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of all synthesized compounds.

TechniquePurposeExpected Observations
TLC Reaction MonitoringDisappearance of starting material spot and appearance of a new product spot with a different Rf value.
¹H NMR Structural ElucidationFor Amine Product: Appearance of a broad singlet for the -NH₂ protons (typically ~3.5-5.0 ppm), disappearance of nitroaromatic signals, and upfield shift of aromatic protons.
¹³C NMR Structural ConfirmationShift of the carbon atom previously attached to the nitro group to a more shielded (upfield) position.
Mass Spec. Molecular WeightObservation of the [M+H]⁺ ion corresponding to the calculated exact mass of the product.
HPLC Purity AssessmentA single major peak indicating the purity of the isolated compound (typically >95%).

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the precursor and all reagents.

  • Handling: Conduct all reactions in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Reagents:

    • Stannous Chloride: Corrosive and harmful if swallowed.

    • Palladium on Carbon: Flammable solid, handle with care. Do not expose the dry catalyst to air.

    • Iron Powder: Flammable solid.

  • Storage: Store 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a high-value precursor in organic synthesis, primarily serving as a stable and reliable source for the 2-(3-aminophenyl)-4-methyl-1,3-thiazole intermediate. The protocols detailed herein provide robust and scalable methods for its transformation into a versatile building block, enabling the rapid synthesis of diverse compound libraries for screening in drug discovery and materials science. The strategic placement of the nitro group on the phenyl ring, coupled with the proven pharmacological relevance of the thiazole scaffold, makes this compound an indispensable tool for medicinal chemists.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • Synthesis of 2-Arylbenzothiazoles from Nitrobenzenes, Benzylamines, and Elemental Sulfur via Redox Cyclization. (2020). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. [Link]

  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation via Nitroarene ortho-C–H Sulfuration with Elemental Sulfur. (2019). ACS Publications. [Link]

  • What method can be used for reduction of aryl nitro group?. (2013). ResearchGate. [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. (n.d.). PubChemLite. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). PMC. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (n.d.). PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Semantic Scholar. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Sci-Afric. [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. (n.d.). NextSDS. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. (2010). PubMed. [Link]

Sources

Application

in vivo dosing protocols for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in mice

An Application Guide to Establishing In Vivo Dosing Protocols for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in Murine Models Executive Summary This document provides a comprehensive guide for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Establishing In Vivo Dosing Protocols for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in Murine Models

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and ethically sound in vivo dosing protocols for the novel compound, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, in mice. While specific pharmacological data for this molecule is not extensively published, the thiazole ring is a well-established scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The presence of a nitrophenyl group further suggests potential bioactivity[2][3].

This guide offers a first-principles approach, combining established methodologies for novel small molecules with field-proven insights. We will cover critical aspects from vehicle formulation and route of administration to dose-range finding and the design of preliminary efficacy studies, with a strong emphasis on scientific integrity and animal welfare.

Compound Profile and Physicochemical Considerations

A thorough understanding of the compound's properties is the foundation of any successful in vivo study.

  • Chemical Structure: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

  • Molecular Formula: C₁₀H₉ClN₂O₂S[4]

  • Molecular Weight: 256.71 g/mol [4]

  • CAS Number: 1955494-62-8[4][5]

Expert Insight: The "hydrochloride" salt form suggests that the compound may have improved aqueous solubility compared to its free base. However, the core thiazole and nitrophenyl structure may still present solubility challenges. Therefore, empirical determination of solubility in various vehicles is a mandatory first step before any in vivo administration.

Vehicle Selection and Formulation Protocol

The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing toxicity.[6] For a novel compound with unknown solubility, a tiered approach is recommended.

Protocol: Vehicle Solubility Screen
  • Objective: To identify a safe and effective vehicle for solubilizing 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride to the desired stock concentration.

  • Materials:

    • 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride powder

    • Sterile, USP-grade vehicles:

      • 0.9% Sodium Chloride (Saline)

      • Phosphate-Buffered Saline (PBS)

      • Dimethyl sulfoxide (DMSO)

      • Polyethylene glycol 300 or 400 (PEG300/PEG400)

      • Tween 80

      • Corn oil or Sesame oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh a small amount of the compound (e.g., 5 mg) into several sterile tubes.

    • Tier 1 (Aqueous Vehicles): Add a calculated volume of Saline or PBS to the first tubes to achieve the highest desired concentration. Vortex vigorously for 2 minutes. Observe for complete dissolution.

    • Tier 2 (Co-Solvent Systems): If insoluble in Tier 1, use a multi-component system. A common starting point is a mixture of DMSO, a co-solvent/surfactant like PEG or Tween 80, and an aqueous diluent.[7]

      • First, dissolve the compound completely in the minimum required volume of DMSO.

      • Add the PEG and/or Tween 80 and vortex thoroughly.

      • Crucially , add the aqueous phase (Saline or PBS) dropwise while continuously and vigorously vortexing. Rapid addition can cause the compound to precipitate.[7]

    • Tier 3 (Oil-Based Vehicles): For highly lipophilic compounds, suspension in an oil-based vehicle like corn oil can be considered, particularly for oral or intraperitoneal routes.[7][8]

    • Final Check: For all successful formulations, visually inspect for clarity and absence of precipitation. Gentle warming (to 37°C) or sonication can aid dissolution, but the final solution must remain clear upon returning to room temperature.[7]

Vehicle Formulation Troubleshooting

G cluster_0 Formulation Troubleshooting start Start: Prepare Formulation check_precip Precipitation or Cloudiness Observed? start->check_precip cause Potential Cause? check_precip->cause Yes success Clear Solution: Proceed to In Vivo check_precip->success No solubility Low Intrinsic Solubility cause->solubility mixing Incorrect Mixing Order cause->mixing solution1 Increase co-solvent % (e.g., DMSO, PEG) Mind max tolerance! solubility->solution1 solution2 Add aqueous phase (saline/PBS) dropwise to organic phase with vigorous vortexing. mixing->solution2 sonicate Apply gentle heat (37°C) or sonication to aid dissolution. solution1->sonicate solution2->sonicate sonicate->success

Caption: Decision tree for troubleshooting formulation precipitation.

Routes of Administration in Mice

The choice of administration route is a critical determinant of the drug's pharmacokinetic profile.[9] The selection should be guided by the experimental objectives, the compound's properties, and ethical considerations to minimize animal stress.[10]

Route of AdministrationCommon AbbreviationAbsorption RateKey AdvantagesKey Considerations & Disadvantages
Intraperitoneal IPRapidTechnically simple, allows for larger volumes, bypasses first-pass metabolism.[9][11]Risk of injecting into organs (intestine, bladder), potential for local irritation.[11]
Oral Gavage POSlower, VariableMimics the clinical route for oral drugs, suitable for long-term studies.[11]Risk of esophageal or stomach injury, requires skill, subject to first-pass metabolism.[10][11]
Intravenous IVImmediate (100% Bioavailability)Precise dose delivery directly into circulation, rapid onset of action.[11][12]Technically challenging (tail vein), requires small volumes, risk of embolism.[12]
Subcutaneous SC / SQSlow, SustainedSimple procedure, minimal stress, suitable for slow-release formulations.[11][12]Slower absorption, limited to non-irritating substances, variable absorption based on site.[12]

Table 1: Comparison of Common Administration Routes in Mice.

Recommended Dosing Volumes and Needle Sizes
RouteMax Volume (Adult Mouse)Recommended Needle Size
Intravenous (IV)< 0.2 mL27-30 gauge
Intraperitoneal (IP)< 2.0 mL25-27 gauge
Subcutaneous (SC)< 2.0 mL25-27 gauge
Oral Gavage (PO)< 0.5 mL (typically 10 mL/kg)20-22 gauge (gavage needle)
Data synthesized from multiple sources.[13]

Dose-Range Finding and Acute Toxicity Assessment

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity. This is a crucial step to inform dose selection for subsequent efficacy studies.

Protocol: Acute Dose-Range Finding Study
  • Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6), typically 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle Control (n=3-5 mice)

    • Group 2: Low Dose (e.g., 5 mg/kg) (n=3-5 mice)

    • Group 3: Mid Dose (e.g., 25 mg/kg) (n=3-5 mice)

    • Group 4: High Dose (e.g., 100 mg/kg) (n=3-5 mice)

    • Expert Note: Dose levels should be selected based on any available in vitro potency data or literature on similar compounds. A logarithmic or semi-log spacing is common.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).

  • Monitoring:

    • Intensive Monitoring (First 4 hours): Observe continuously for acute signs of toxicity, including changes in posture, breathing, activity (lethargy or hyperactivity), and neurological signs (tremors, seizures).

    • Regular Monitoring (Up to 7-14 days): Record body weight, food/water intake, and clinical signs daily.

  • Endpoint Determination: The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or significant, persistent signs of clinical distress.

  • Data Analysis: Plot body weight changes over time for each group. Record all clinical observations systematically.

Case Study: Protocol for Use in a Neuroinflammation Model

Neuroinflammation is a key feature of many neurodegenerative diseases.[14][15][16] Thiazole-containing compounds have shown anti-inflammatory properties, making this a relevant therapeutic area to explore.[1] The lipopolysaccharide (LPS)-induced acute neuroinflammation model is a well-established and rapid method to assess the anti-inflammatory potential of a test compound.[16]

Workflow for an LPS-Induced Neuroinflammation Study

G cluster_1 In Vivo Efficacy Study Workflow acclimatize 1. Acclimatize Mice (7 days) baseline 2. Record Baseline Body Weights acclimatize->baseline grouping 3. Randomize into Groups (Vehicle, Compound, etc.) baseline->grouping pretreatment 4. Pre-treatment: Administer Compound or Vehicle (e.g., IP, 1 hr prior to LPS) grouping->pretreatment lps 5. Induce Neuroinflammation: Administer LPS (e.g., 0.5 mg/kg, IP) pretreatment->lps monitoring 6. Post-LPS Monitoring (Clinical Signs, Behavior) lps->monitoring endpoint 7. Euthanasia & Tissue Collection (e.g., 24 hrs post-LPS) monitoring->endpoint analysis 8. Endpoint Analysis: - Brain Cytokines (ELISA) - Microglia Staining (IHC) - Gene Expression (qPCR) endpoint->analysis

Caption: Experimental workflow for an acute neuroinflammation study.

Step-by-Step Protocol
  • Animals and Acclimation: House C57BL/6 mice in standard conditions for at least one week before the experiment.

  • Dose Selection: Based on the MTD study, select 1-3 non-toxic doses of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

  • Experimental Groups (n=8-10 mice/group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Dose 1) + LPS

    • Group 4: Compound (Dose 2) + LPS

  • Procedure:

    • Administer the compound or its vehicle via the chosen route (e.g., IP).

    • After a set pre-treatment time (e.g., 60 minutes), administer LPS (e.g., 0.5 mg/kg, IP) to the designated groups.[16] Group 1 receives saline instead of LPS.

    • Monitor animals for signs of sickness behavior.

    • At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the animals and collect blood and brain tissue.

  • Primary Endpoints:

    • Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.[14]

    • Histological: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba-1 or CD68 markers).[16]

Ethical Considerations and Animal Welfare

All research involving animals must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be implemented in all study designs.[17][18][19]

  • Replacement: Justify the necessity of using an animal model and confirm that no in vitro alternatives can achieve the study's scientific objectives.[18][20]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Employ power calculations to determine appropriate group sizes.

  • Refinement: All procedures must be refined to minimize pain, suffering, and distress.[17][19] This includes using appropriate restraint techniques, ensuring personnel are well-trained in administration procedures, and establishing clear humane endpoints for euthanasia.[10]

All protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before initiation.[19]

References

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats.
  • Krstic, D., & Knuesel, I. (2013). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 10(1), 1-17.
  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?
  • Addgene Blog. (2025). Common Injection Routes in Mice.
  • Iyappan, A., et al. (2015). Of Mice and Men: Comparative Analysis of Neuro-Inflammatory Mechanisms in Human and Mouse Using Cause-and-Effect Models. Semantic Scholar.
  • University of Iowa. Routes and Volumes of Administration in Mice.
  • Venn, A., et al. (2021). Spatial Memory and Microglia Activation in a Mouse Model of Chronic Neuroinflammation and the Anti-inflammatory Effects of Apigenin. Frontiers in Neuroscience.
  • Talevi, A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Frontiers in Pharmacology.
  • Leduc, R. D., et al. (2025). Neuroinflammation links the neurogenic and neurodegenerative phenotypes of Nrmt1-/- mice. bioRxiv.
  • Scantox. Neuroinflammation.
  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • BenchChem. (2025). Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds.
  • Current Protocols in Mouse Biology. (2011). Ethical Considerations in Mouse Experiments.
  • STRONG-UR Project. An ethical approach to in vivo research.
  • ILAR Journal. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
  • ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare.
  • British Society of Animal Science. Ethical guidelines for research in animal science.
  • The Journal of Toxicological Sciences. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • NextSDS. (2026). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Journal of Medicinal Chemistry. (2009). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators.
  • PubChemLite. (2026). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Sapphire Bioscience. 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Tropical Journal of Pharmaceutical Research. (2017). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone.
  • Future Medicinal Chemistry. (2020). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • PubChem. 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole.
  • Journal of Antimicrobial Chemotherapy. (1984). Antibacterial activities of nitrothiazole derivatives.
  • BLDpharm. 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid.
  • BenchChem. (2025). Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.
  • RSC Publishing. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation.
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole.
  • ResearchGate. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Arzneimittel-Forschung. (1977). [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats].

Sources

Method

Application Note: NMR Spectroscopic Characterization of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Executive Summary & Scientific Context Thiazole scaffolds are privileged structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary & Scientific Context

Thiazole scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in antimicrobial, antineoplastic, and anti-inflammatory agents. The compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole is a critical intermediate and active pharmaceutical ingredient (API) candidate. Formulating this compound as a hydrochloride (HCl) salt is a standard strategy to enhance its aqueous solubility and bioavailability during preclinical evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating the structural integrity, regiochemistry, and salt formation of such APIs. This application note provides a comprehensive, field-proven protocol for the 1H and 13C NMR characterization of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, detailing the causality behind solvent selection, sample preparation, and spectral interpretation.

Experimental Design: Causality & Solvent Selection

The selection of the NMR solvent is the most critical variable in the characterization of hydrochloride salts.

  • Why not CDCl3? Hydrochloride salts of thiazole derivatives typically exhibit poor solubility in non-polar solvents like deuterated chloroform.

  • Why not D2O or CD3OD? While deuterium oxide (D2O) or deuterated methanol will dissolve the salt, these protic solvents trigger rapid deuterium exchange with the acidic thiazolium proton (N⁺-H). This exchange erases the broad downfield signal that serves as the primary spectroscopic proof of salt formation.

  • The Optimal Choice (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) provides excellent solvation for polar and ionic compounds while preserving exchangeable protons[1]. However, DMSO-d6 is highly hygroscopic. If not rigorously dried over activated molecular sieves, residual water will manifest as a broad peak between 3.3 and 3.7 ppm, potentially obscuring critical spectral regions[1].

Sample Concentration Dynamics

Preparing a sample with 10–15 mg of API strikes the ideal analytical balance. Lower concentrations prolong 13C acquisition times, while higher concentrations increase solution viscosity. High viscosity slows down molecular tumbling, which increases spin-spin (T2) relaxation rates and leads to undesirable line broadening in the 1H spectrum[2].

Methodologies: Sample Preparation Protocol

To ensure high-resolution spectra with flat baselines, sample preparation must follow a strict, self-validating workflow.

Workflow N1 1. Weigh API (10-15 mg) N2 2. Add Solvent (0.6 mL DMSO-d6) N1->N2 N3 3. Homogenize (Vortex & Heat) N2->N3 N4 4. Filter (0.2 µm PTFE) N3->N4 N5 5. Acquire NMR (1H & 13C) N4->N5

Optimized NMR sample preparation workflow for hydrochloride salt APIs.

Step-by-Step Protocol
  • Weighing: Accurately weigh 10–15 mg of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride into a clean glass vial. This mass ensures a sufficient signal-to-noise ratio for 13C acquisition within 20–60 minutes[3].

  • Solvent Addition: Add exactly 0.6 mL of anhydrous DMSO-d6 (pre-dried over 3Å molecular sieves) to the vial. Maintaining a consistent volume of 0.6–0.7 mL ensures the liquid level in a standard 5 mm tube is optimal for the probe's coil, minimizing shimming time[2].

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, gently warm the vial in a water bath at 35°C for 2 minutes. Complete dissolution is mandatory; suspended particles distort the magnetic field homogeneity.

  • Filtration: Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

  • Sealing: Cap the tube and seal with Parafilm to prevent atmospheric moisture ingress during the queue time.

Data Acquisition Parameters

Standardize the spectrometer settings to ensure reproducibility across different batches of the API.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter1H NMR Settings13C NMR Settings
Temperature 298 K (25°C)298 K (25°C)
Pulse Sequence Standard 1D (zg30)Proton-decoupled (zgpg30)
Number of Scans (NS) 16 - 32512 - 1024
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 3.0 s
Spectral Width (SW) 20 ppm (-2 to 18 ppm)250 ppm (-10 to 240 ppm)

Spectral Interpretation & Structural Proof

The assignment of NMR resonances requires a logical mapping of the molecule's electronic environment. The strongly electron-withdrawing nitro (-NO2) group and the protonated thiazole core dictate the chemical shifts.

1H NMR Peak Assignments

Table 2: 1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Rationale & Causality
~11.50 br s1H-N⁺-H (Salt Proof): Protonated thiazole nitrogen. Highly deshielded due to positive charge.
~8.75 t1H2.0Ar-H2': Most deshielded aromatic proton; sits between the electron-withdrawing NO2 and thiazole groups.
~8.35 ddd1H8.2, 2.0, 1.0Ar-H4': Para to the thiazole ring, ortho to the NO2 group.
~8.28 dt1H7.8, 1.5Ar-H6': Para to the NO2 group.
~7.82 t1H8.0Ar-H5': Meta to both substituents; the least deshielded phenyl proton.
~7.70 s1H-Thiazole-H5: Characteristic isolated core proton. Shifted downfield relative to the free base due to N-protonation[4].
~2.48 s3H-Thiazole-CH3: Methyl group at C4. Note: Closely neighbors the residual DMSO-d5 quintet at 2.50 ppm.
13C NMR Peak Assignments

Table 3: 13C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)TypeAssignment
164.5 CqThiazole C2 (Bound to phenyl ring)
152.8 CqThiazole C4 (Bound to methyl group)
148.5 CqAr-C3' (Bound to -NO2 group)
134.2 CqAr-C1' (Bound to thiazole ring)
132.0 CHAr-C6'
131.2 CHAr-C5'
124.8 CHAr-C4'
120.5 CHAr-C2'
118.2 CHThiazole C5
16.5 CH3-CH3 (C4-methyl)

Self-Validating Protocol: The D2O Shake Test

To definitively prove that the API is a true hydrochloride salt rather than a free base or a physical mixture, the protocol must be self-validating.

The Mechanism: After acquiring the initial 1H spectrum, remove the NMR tube, add 2 drops of Deuterium Oxide (D2O), shake vigorously for 10 seconds, and re-acquire the spectrum.

The Causality & Expected Outcome: The labile proton on the thiazole nitrogen (N⁺-H) will undergo rapid chemical exchange with the bulk deuterium.

  • The broad downfield singlet at ~11.50 ppm will completely disappear.

  • A new, intense HDO peak will emerge between 3.3 and 3.7 ppm[1].

  • The Thiazole-H5 peak (~7.70 ppm) may shift slightly upfield as the equilibrium shifts partially back toward the unprotonated free base in the presence of water.

This binary on/off signal provides unequivocal, self-contained proof of the protonated basic nitrogen, validating the success of the salt formation step.

References

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug Source: MDPI URL
  • Source: University of Oklahoma (OU)
  • NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL
  • Technical Support Center: DMSO-d6 for NMR Spectroscopy Source: Benchchem URL

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Abstract This application note provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, a heterocyclic compound of intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. By understanding its fragmentation behavior under mass spectrometric conditions, researchers can achieve unambiguous identification and structural elucidation. This guide synthesizes established fragmentation principles of thiazole and nitrophenyl moieties to propose a detailed fragmentation pathway. The protocols outlined herein are designed to be a self-validating system for researchers and drug development professionals.

Introduction

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a small molecule featuring a substituted thiazole ring linked to a nitrophenyl group. The structural characterization of such compounds is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling metabolite identification studies. Mass spectrometry is a powerful analytical technique for this purpose, providing molecular weight information and detailed structural insights through the analysis of fragmentation patterns.[1] This document outlines the theoretical basis for the fragmentation of the title compound and provides a practical protocol for its analysis.

The core structure consists of a 4-methylthiazole ring, a common scaffold in medicinal chemistry, and a 3-nitrophenyl substituent. The fragmentation of this molecule is expected to be influenced by the charge distribution and bond strengths within both ring systems and the connecting bond. The presence of the nitro group is anticipated to direct specific fragmentation pathways.[2][3]

Chemical Structure and Properties

PropertyValueSource
Chemical Name4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride[4][5]
Molecular FormulaC₁₀H₉ClN₂O₂S[5]
Molecular Weight256.71 g/mol [5]
Monoisotopic Mass (free base)220.03065 Da[6]
Predicted [M+H]⁺ (free base)221.03793 m/z[6]

Experimental Protocol: Mass Spectrometry Analysis

This protocol provides a general framework for the analysis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

1. Sample Preparation

  • Dissolve 1 mg of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof with water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis. The formic acid aids in the protonation of the analyte.

2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ ion intensity)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed in the MS/MS experiment to observe a full range of fragment ions.

3. Data Acquisition

  • MS Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ of the free base (expected at m/z 221.03793).

  • MS/MS Scan: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. This will generate the fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of protonated 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole is predicted to initiate from the protonated molecular ion and proceed through several key pathways involving the thiazole and nitrophenyl moieties. The following diagram illustrates the proposed fragmentation cascade.

fragmentation_pathway M_H [M+H]⁺ m/z 221 F1 [M+H - NO₂]⁺ m/z 175 M_H->F1 - NO₂ (46 Da) F2 [M+H - H₂O]⁺ m/z 203 M_H->F2 - H₂O (18 Da) (ortho-effect rearrangement) F3 Thiazole Ring Cleavage Fragment m/z 135 M_H->F3 Thiazole Ring Cleavage F4 Nitrophenyl Cation m/z 122 M_H->F4 C-C Bond Cleavage F5 [F1 - HCN]⁺ m/z 148 F1->F5 - HCN (27 Da) F6 [F3 - CH₃CN]⁺ m/z 94 F3->F6 - CH₃CN (41 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole.

Discussion of Major Fragmentation Pathways

The analysis of related structures provides a strong foundation for predicting the fragmentation of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole.[7][8][9]

1. Loss of the Nitro Group: A prominent fragmentation pathway for nitrophenyl compounds is the neutral loss of the nitro group (NO₂) or nitric oxide (NO).[2][3][9]

  • [M+H]⁺ → [M+H - NO₂]⁺ (m/z 221 → m/z 175): This is an expected and often significant fragmentation event, resulting in a stable cation.

2. Thiazole Ring Cleavage: The thiazole ring can undergo characteristic cleavage patterns.[7][8][10]

  • [M+H]⁺ → [C₇H₅N₂S]⁺ (m/z 135): Cleavage of the thiazole ring can lead to the formation of a fragment containing the phenyl ring and the sulfur and nitrogen atoms of the thiazole. Subsequent loss of acetonitrile (CH₃CN) from this fragment could yield an ion at m/z 94.

3. "Ortho-Effect" Rearrangement: While the nitro group is in the meta position, intramolecular rearrangements, sometimes referred to as "ortho-effects" in a broader sense, can occur in the gas phase, leading to the loss of small neutral molecules.[2][11]

  • [M+H]⁺ → [M+H - H₂O]⁺ (m/z 221 → m/z 203): A rearrangement involving a hydrogen atom transfer to the nitro group can facilitate the loss of a water molecule.

4. Cleavage at the Phenyl-Thiazole Bond:

  • [M+H]⁺ → [C₆H₄NO₂]⁺ (m/z 122): Cleavage of the bond connecting the phenyl and thiazole rings can generate the 3-nitrophenyl cation.

Expected Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding m/z values. The relative abundance of these ions will be dependent on the collision energy used.

Fragment IonProposed StructurePredicted m/zNotes
[M+H]⁺C₁₀H₉N₂O₂S⁺221.03793Protonated molecular ion (free base)
[M+H - NO₂]⁺C₁₀H₉N₂S⁺175.04809Loss of the nitro group
[M+H - H₂O]⁺C₁₀H₇N₂OS⁺203.02733Potential rearrangement and loss of water
[C₇H₅N₂S]⁺135.01952Fragment from thiazole ring cleavage
[C₆H₄NO₂]⁺122.023653-nitrophenyl cation

Workflow for Structural Confirmation

The following workflow outlines the logical steps for confirming the structure of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride using mass spectrometry.

workflow start Sample Preparation ms_analysis Full Scan MS Analysis start->ms_analysis check_mh Identify [M+H]⁺ at m/z 221.03793 ms_analysis->check_mh msms_analysis Tandem MS (MS/MS) Analysis check_mh->msms_analysis [M+H]⁺ Found troubleshoot Troubleshoot / Re-evaluate check_mh->troubleshoot [M+H]⁺ Not Found fragment_analysis Analyze Fragmentation Pattern msms_analysis->fragment_analysis compare_predicted Compare with Predicted Fragments fragment_analysis->compare_predicted structure_confirmed Structure Confirmed compare_predicted->structure_confirmed Pattern Matches compare_predicted->troubleshoot Pattern Mismatches

Caption: Logical workflow for the mass spectrometric analysis and structural confirmation.

Conclusion

The predictable and characteristic fragmentation pattern of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride allows for its confident identification using tandem mass spectrometry. The primary fragmentation pathways are expected to involve the loss of the nitro group and cleavage of the thiazole ring. The provided protocol and theoretical fragmentation analysis serve as a robust guide for researchers in the structural elucidation of this and related compounds, ensuring data integrity and accelerating research timelines in drug discovery and development.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Mass Spectra of New Heterocycles. XXXI. Electron Impact Fragmentation of Functionalized 2,3-Dihydropyridines. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVI. Electron Impact and Chemical Ionization Study of N-[5-Amino-2-thienyl]- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]

  • ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR. ACS Publications. Available at: [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. PubChem. Available at: [Link]

  • Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. ACS Publications. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. NextSDS. Available at: [Link]

  • 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole. PubChem. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

A Guide to Improving Aqueous Solubility for Researchers Welcome to the technical support center for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. This guide is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Aqueous Solubility for Researchers

Welcome to the technical support center for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. As Senior Application Scientists, we have structured this resource to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride that are critical to understanding its solubility behavior.

Q1: What are the key structural features of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride that influence its solubility?

A: The solubility of this compound is a tale of two opposing features. Its structure contains a hydrophobic (water-repelling) nitrophenyl group and a more polar (water-attracting) thiazole ring, which contains nitrogen and sulfur heteroatoms. The nitrophenyl portion is large and non-polar, which is the primary reason for the low intrinsic aqueous solubility of the parent molecule. The molecule is supplied as a hydrochloride (HCl) salt, which significantly enhances its water solubility compared to the free base form.

Q2: Why is the compound provided as a hydrochloride salt? What does this imply about its properties?

A: The parent molecule, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole, is a weak base. Converting a poorly soluble weak base into a salt is a common and highly effective strategy in pharmaceutical development to increase aqueous solubility.[1][2][3] The HCl salt is formed by reacting the basic nitrogen on the thiazole ring with hydrochloric acid. In water, the salt readily dissociates into the protonated (positively charged) thiazole compound and a chloride ion. This charged, or ionized, form of the molecule is significantly more polar and, therefore, more soluble in water than the neutral free base.[4]

Q3: What is the expected pH-solubility profile for a hydrochloride salt of a weak base?

A: The solubility of this compound is highly dependent on pH.

  • At low pH (acidic conditions): The compound will be predominantly in its protonated, ionized form (R-NH+). This form is highly soluble in water.

  • As pH increases (becomes more basic): The compound will begin to deprotonate, converting to its neutral, free base form (R-N). This form is significantly less soluble and may precipitate out of solution.

Therefore, you can expect high solubility at acidic pH levels, with a sharp decrease in solubility as the pH approaches and surpasses the compound's pKa. The pH at which the free base begins to precipitate is known as the pH of maximum solubility (pHmax).[5] It is crucial to maintain the pH of your experimental medium below the pKa to keep the compound in its soluble, ionized state.

Section 2: Troubleshooting Guides - Common Solubility Issues

This section provides practical solutions to common problems encountered during experiments.

Issue 1: My compound precipitates when I add it to my phosphate-buffered saline (PBS) at pH 7.4.
  • Underlying Cause: You are likely observing the conversion of the soluble hydrochloride salt into the poorly soluble free base. At a pH of 7.4, which is neutral to slightly basic, the compound is deprotonated. The solubility of the free base is insufficient to remain dissolved at your target concentration.

  • Troubleshooting Action: The most direct solution is to lower the pH of your medium.

    • Verify the pH: First, confirm the pH of your final solution after adding the compound.

    • Adjust the pH: Carefully add small amounts of dilute HCl (e.g., 0.1 M) to your solution to lower the pH. A target pH of 4-5 is often a good starting point for hydrochloride salts.[5]

    • Alternative Buffers: If your experiment cannot tolerate a low pH, you may need to consider alternative solubility enhancement techniques.

Issue 2: My experimental conditions are fixed at a neutral pH. How can I increase the solubility?
  • Underlying Cause: At neutral pH, the compound exists as the poorly soluble free base. If you cannot change the pH, you must modify the solvent to make it more "hospitable" to the hydrophobic molecule.

  • Troubleshooting Action 1: Use of Co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it easier to dissolve hydrophobic compounds.[6][7][8][9]

    • Recommended Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are commonly used.[7][10]

    • Strategy: Start by preparing a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible (typically <1%, often <0.1%) to avoid artifacts in biological assays. The presence of a small amount of co-solvent can increase solubility by several orders of magnitude.[8]

    • Caution: Always run a vehicle control (buffer + co-solvent, without the compound) in your experiments to account for any effects of the co-solvent itself.

  • Troubleshooting Action 2: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate the hydrophobic nitrophenyl group of your compound, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][14][15]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[12]

    • Strategy: Prepare a solution by co-dissolving the cyclodextrin and your compound in an aqueous buffer. The formation of the inclusion complex will significantly enhance the compound's solubility at neutral pH.[15]

Issue 3: I need to achieve a very high concentration of the compound in solution.
  • Underlying Cause: For high concentrations, simple pH adjustment or low percentages of co-solvents may not be sufficient. You may need to employ more potent solubilization methods.

  • Troubleshooting Action 1: Use of Surfactants. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in water.[16][17][18] These micelles have a hydrophobic core that can solubilize your compound, dramatically increasing its concentration in the aqueous phase.[19][20]

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are common choices in pharmaceutical formulations.

    • Strategy: Prepare your aqueous solution with the surfactant at a concentration above its CMC, then add the compound.

    • Caution: Surfactants can interfere with biological assays, for example, by disrupting cell membranes. Their use must be carefully validated.[19]

  • Troubleshooting Action 2: Advanced Formulation (Solid Dispersions). This is a more advanced technique typically used in drug development rather than routine lab experiments. A solid dispersion involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[1][21][22] When this solid is added to water, the polymer dissolves quickly, releasing the drug as very fine, high-energy particles that dissolve more readily.[22][23][24] This method can significantly enhance both the rate and extent of dissolution.[21]

Section 3: Experimental Protocols & Data

Here we provide step-by-step protocols for the key techniques discussed and tables for easy comparison.

Protocol 1: Determining the pH-Solubility Profile

This experiment will help you find the optimal pH to keep your compound dissolved.

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).

  • Addition of Compound: Add an excess amount of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride to a fixed volume of each buffer in separate vials. Ensure solid material is visible at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (Thermodynamic Solubility).[25][26]

  • Separation: After equilibration, allow the vials to stand. Carefully collect the supernatant. To remove any undissolved particles, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed.[25]

  • Quantification: Measure the concentration of the dissolved compound in each filtered/centrifuged sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer.

Protocol 2: Screening for Optimal Co-solvent Systems (Kinetic Solubility)

This high-throughput method helps quickly assess the impact of different co-solvents.[27][28][29]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Setup: In a 96-well plate, add your aqueous buffer (e.g., PBS pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions to create a range of compound concentrations. Keep the final DMSO concentration constant and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection of Precipitation: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which precipitation is first observed is the kinetic solubility.[27]

  • Comparison: Repeat this process with different co-solvents (e.g., Ethanol, PEG 400) to compare their effectiveness.

Data Summary Tables

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Final Conc. in AssaysProperties & Considerations
DMSO < 1%Excellent solubilizing power for many organic molecules. Can be toxic to cells at higher concentrations.
Ethanol 1-5%Less toxic than DMSO. Commonly used in oral formulations. Can precipitate proteins at high concentrations.
Propylene Glycol (PG) 1-10%Good safety profile. Often used in parenteral (injectable) formulations.[10]
Polyethylene Glycol 400 (PEG 400) 1-20%Low toxicity. Can enhance both solubility and membrane permeability.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismProsCons
pH Adjustment Ionization of the weak baseSimple, effective, inexpensive.Limited to compounds with ionizable groups; not suitable for pH-sensitive assays.
Co-solvents Reduces solvent polarityEasy to implement in the lab; effective for many compounds.[10]Can interfere with biological assays; may not be suitable for in vivo use at high concentrations.
Cyclodextrins Encapsulation (Inclusion Complex)Low toxicity; often used in commercial formulations.[13]Can be expensive; may alter drug-receptor interactions.
Surfactants Micellar SolubilizationHigh solubilization capacity.High potential for interference with biological membranes and assays.
Solid Dispersions Creates high-energy amorphous formSignificant increase in dissolution and solubility.Requires specialized equipment and formulation expertise.[22]
Section 4: Visualization of Workflows and Mechanisms
Decision-Making Workflow for Solubility Enhancement

This flowchart guides you through the process of selecting the appropriate method for your needs.

G start Is the compound soluble in the desired aqueous medium at the target concentration? ph_possible Is pH adjustment permissible for the experiment? start->ph_possible No success Problem Solved start->success Yes adjust_ph Adjust pH to < 6.0 (e.g., using a citrate or acetate buffer) ph_possible->adjust_ph Yes cosolvent Use a Co-solvent (e.g., DMSO, EtOH, PEG 400) Keep final concentration <1% ph_possible->cosolvent No adjust_ph->success cosolvent_ok Is the co-solvent compatible with the assay? cosolvent->cosolvent_ok cosolvent_ok->success Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->cyclodextrin No cyclodextrin->success advanced Consider Advanced Methods (Surfactants, Solid Dispersions) Requires careful validation. cyclodextrin->advanced If still insufficient

Caption: A workflow for troubleshooting solubility issues.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Caption: Cyclodextrin encapsulates the drug's hydrophobic part.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences & Research.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews, 17(3), 946-959.
  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Cosolvent. Grokipedia.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Solid Dispersions: Improved Solubility and Sustained Release. (2024). Acta Scientific Biotechnology Research.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • Cosolvent. Wikipedia.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Absorption Systems.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield.

The synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is typically achieved via the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] While robust, the Hantzsch synthesis is sensitive to several factors that can adversely affect the yield.[4][5] This guide provides a systematic approach to troubleshooting, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction has resulted in a very low yield or no product at all. What is the most common culprit?

A1: The most frequent cause of low yield in Hantzsch thiazole synthesis is the quality of the starting materials, particularly the α-haloketone.[4][5] These reagents can be unstable and should ideally be freshly prepared or purified immediately before use to prevent side reactions from degradation products.[4] Similarly, the purity of the thioamide is crucial for a successful reaction.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate of the crude product. What could be the issue?

A2: The presence of multiple spots suggests either an incomplete reaction or the formation of side products.[6] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to a mixture of starting materials and products.[5][7] Side reactions can also be promoted by impurities in the reagents or solvent.[7]

Q3: My product fails to precipitate or crystallize during the workup. What should I do?

A3: Failure to precipitate upon neutralization often points to a few issues. First, verify the pH of the solution to ensure it is sufficiently basic, as the thiazole product is often precipitated by neutralizing its hydrohalide salt.[1][5] If the pH is correct, the product may be too soluble in the chosen solvent system. In this case, an alternative workup, such as liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), should be employed.[5][8]

Q4: Can the nitro group on the phenyl ring interfere with the reaction?

A4: Yes, the electronic nature of substituents on the starting materials can influence the reaction. A strong electron-withdrawing group like the nitro (NO2) group can affect the nucleophilicity of the reactants and the stability of intermediates.[8][9] While the reaction is generally tolerant of a range of functional groups, conditions may need to be optimized to accommodate such substituents.[10]

Systematic Troubleshooting Guide

A low yield is often the result of one or more suboptimal parameters. This section provides a structured approach to identifying and resolving the root cause.

Starting Material Purity and Stability

The integrity of your starting materials is paramount. The primary reactants for this synthesis are 3-nitrothiobenzamide and a 4-substituted-haloketone (e.g., chloroacetone).

Q: How can I ensure my starting materials are of sufficient quality?

A:

  • α-Haloketone Quality: α-Haloketones are lachrymatory and can degrade over time. It is best practice to use them when fresh or to purify them by distillation or chromatography just before the experiment.[5] Impurities can significantly hinder the reaction.

  • Thioamide Purity: Ensure the 3-nitrothiobenzamide is pure and dry. Impurities can act as catalysts for side reactions or inhibit the main reaction pathway.[4]

  • Solvent Quality: Use dry, high-purity solvents. Alcohols like ethanol or methanol are commonly used.[1][5] Traces of water or other impurities can interfere with the reaction.[7]

Visualizing the Core Reaction

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism reagents 3-Nitrothiobenzamide + Chloroacetone sn2 SN2 Attack (S on α-carbon) reagents->sn2 intermediate1 Thioether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization (N on carbonyl) intermediate1->cyclization tautomerization Tautomerization intermediate2 Hydroxythiazoline Intermediate dehydration Dehydration (-H2O) intermediate2->dehydration cyclization->intermediate2 product 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole dehydration->product hcl_salt HCl Salt Formation product->hcl_salt final_product Final Hydrochloride Product hcl_salt->final_product

Caption: The Hantzsch synthesis pathway for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole.

Reaction Condition Optimization

If starting materials are pure, the next step is to scrutinize the reaction conditions.[11]

Q: My yield is still low despite using pure reagents. What reaction parameters should I investigate?

A: A systematic optimization of reaction conditions is often necessary.[12] Consider the following parameters:

  • Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[5][13] If you are running the reaction at room temperature, a gradual increase in temperature could improve the yield. Conversely, if side product formation is an issue, lowering the temperature and extending the reaction time may be beneficial.[6]

  • Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS to establish the optimal duration.[5]

  • Solvent: While ethanol and methanol are common, the choice of solvent can significantly influence reaction rates and yields.[5] Exploring other polar solvents or solvent mixtures might be advantageous.

  • Concentration: The concentration of reactants can impact the reaction kinetics. Very dilute conditions may slow down the reaction, while overly concentrated mixtures could lead to side product formation.

Table 1: Impact of Reaction Parameters on Yield

ParameterPotential Issue with Low YieldRecommended Action
Temperature Reaction too slow or side reactions occurring.[5][6]Systematically vary the temperature (e.g., room temp, 50 °C, reflux) in small-scale trials.
Time Incomplete reaction.[5]Monitor the reaction progress by TLC at regular intervals to determine the point of maximum product formation.
Solvent Suboptimal polarity or solubility.[5]Test alternative polar solvents such as isopropanol or acetonitrile.
Stoichiometry Excess of one reagent might lead to side products.While often run with a slight excess of the thioamide, try a 1:1 molar ratio of reactants.
Workup and Purification

Losses during product isolation and purification are a common source of diminished yield.

Q: How can I minimize product loss during workup and purification?

A:

  • Precipitation/Crystallization: If precipitating the product by adding a base, ensure complete neutralization by checking the pH.[5] If the product remains in solution, it may be necessary to concentrate the solution or perform a liquid-liquid extraction.[5] For recrystallization, careful selection of the solvent system is critical to maximize recovery of the pure product.[4][8]

  • Chromatography: If using column chromatography, be aware that some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel, which can cause degradation.[8] In such cases, using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase like alumina can be beneficial.[8]

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Assess Purity of Starting Materials start->check_reagents purify Purify/Use Fresh Reagents check_reagents->purify Impure reagents_ok Purity Confirmed check_reagents->reagents_ok Pure check_conditions Review Reaction Conditions (Temp, Time) purify->check_conditions reagents_ok->check_conditions optimize Systematically Optimize Conditions check_conditions->optimize Suboptimal conditions_ok Conditions Optimal check_conditions->conditions_ok Optimal yield_improved Yield Improved optimize->yield_improved check_workup Analyze Workup & Purification Steps conditions_ok->check_workup modify_workup Modify Isolation/ Purification Method check_workup->modify_workup Losses Detected check_workup->yield_improved No Losses modify_workup->yield_improved

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside spots of the starting materials for reference.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared and a new product spot is dominant.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[8]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[8]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

References

  • Technical Support Center: Hantzsch Thiazole Synthesis - Benchchem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide - Benchchem.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - RSC Publishing. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Available at: [Link]

  • Thiazole - Wikipedia. Available at: [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Proactive Stability Management for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride in DMSO Solutions

Welcome to the dedicated technical support guide for ensuring the stability of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in Dimethyl Sulfoxide (DMSO) solutions. This resource is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for ensuring the stability of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in Dimethyl Sulfoxide (DMSO) solutions. This resource is designed for researchers, scientists, and drug development professionals to proactively address potential degradation issues, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in DMSO.

Q1: Why is DMSO a standard solvent for this compound, and what are the inherent risks?

DMSO is a powerful and versatile aprotic solvent, favored for its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[1][2] For 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, DMSO offers excellent solubilization, which is critical for preparing high-concentration stock solutions used in high-throughput screening and other biological assays.[1]

However, the use of DMSO is not without its challenges. The primary risks associated with storing this particular thiazole derivative in DMSO include:

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere.[3][4] This absorbed water can significantly reduce the solubility of the hydrochloride salt, leading to precipitation, especially after freeze-thaw cycles.[4]

  • Chemical Reactivity: Although generally stable, the thiazole ring and the nitroaromatic group can be susceptible to degradation under certain conditions. Potential degradation pathways in DMSO include oxidation of the sulfur atom in the thiazole ring and reactions involving the nitro group.[1]

  • Light Sensitivity: Nitroaromatic compounds can be sensitive to light, which may induce photochemical degradation.[5]

Q2: What are the visual or analytical indicators of compound degradation in my DMSO stock solution?

Identifying degradation early is crucial. Be vigilant for the following signs:

  • Visual Changes:

    • Color Change: A noticeable change in the color of your solution can indicate the formation of degradation products.

    • Precipitation or Cloudiness: The appearance of solid material or a hazy appearance in a previously clear solution is a strong indicator of reduced solubility or degradation.[4] This is often triggered by water absorption into the DMSO.[4]

  • Analytical Discrepancies:

    • Inconsistent Biological Data: A sudden loss of potency or variability in assay results from the same stock solution can point to compound instability.

    • Chromatographic Changes: When analyzed by techniques like HPLC-MS, the appearance of new peaks or a decrease in the area of the parent compound's peak is a direct sign of degradation.

Q3: What are the optimal storage conditions to maximize the long-term stability of my stock solution?

To ensure the longevity and integrity of your 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride DMSO stock solutions, adhere to the following storage recommendations:

ParameterRecommendationRationale
Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[6]Lower temperatures significantly slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation.
Light Exposure Use amber vials or store containers in the dark.[1][7]Protects the light-sensitive nitroaromatic moiety from photodegradation.[5]
Aliquoting Prepare single-use aliquots.[4][6]This minimizes repeated freeze-thaw cycles and reduces exposure to atmospheric moisture.[4][8][9]
Container Use tightly sealed vials with Teflon-lined caps.Prevents moisture ingress and solvent evaporation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in DMSO solutions.

Issue 1: My compound has precipitated out of the DMSO solution.
  • Primary Suspect: Water absorption by the hygroscopic DMSO.[4]

  • Immediate Action:

    • Gently warm the vial to room temperature.

    • Vortex the solution thoroughly to attempt redissolution.

    • If precipitation persists, brief sonication may be carefully applied.

  • Preventative Measures:

    • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions.

    • Proper Aliquoting: Divide the main stock solution into smaller, single-use volumes to minimize exposure to air.[4]

    • Desiccation: Store your DMSO and stock solution vials in a desiccator to protect them from atmospheric moisture.

Issue 2: I am observing a gradual loss of compound activity in my biological assays.
  • Primary Suspects: Chemical degradation due to factors like temperature, light, or pH changes upon dilution.

  • Troubleshooting Workflow:

A Inconsistent Biological Activity Observed B Prepare Fresh Dilutions from Stock for Each Experiment A->B C Analyze Stock Solution by LC-MS B->C D Is the Parent Compound Peak Present and Pure? C->D E YES D->E Yes F NO: Degradation Confirmed D->F No G Investigate Assay Conditions (e.g., pH of buffer) E->G H Synthesize Fresh Stock Solution Using Best Practices F->H I Implement Optimal Storage Conditions H->I

Caption: Troubleshooting workflow for loss of compound activity.

  • Detailed Steps:

    • Fresh Dilutions: Always prepare fresh working dilutions from your concentrated DMSO stock for each experiment. Do not store compounds in aqueous buffers for extended periods.

    • Analytical Verification: Use an analytical technique like HPLC-MS to check the integrity of your stock solution. Compare the chromatogram to that of a freshly prepared sample if available.

    • Assay Buffer pH: Be mindful of the pH of your aqueous assay buffer. Thiazole rings can be susceptible to hydrolysis under certain pH conditions.[10]

    • Fresh Stock Preparation: If degradation is confirmed, discard the compromised stock and prepare a new one following the best practices outlined in this guide.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a stable, high-concentration stock solution of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in DMSO.

  • Materials:

    • 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride powder

    • High-purity, anhydrous DMSO

    • Calibrated analytical balance

    • Amber glass vials with Teflon-lined caps

    • Vortex mixer and sonicator

  • Procedure:

    • Pre-Weighing Preparation: Before opening the compound vial, centrifuge it briefly to ensure all the powder is at the bottom.[6]

    • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder to achieve a 10 mM concentration.

    • Dissolution:

      • Vortex the solution vigorously for 1-2 minutes.

      • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Aliquoting and Storage:

      • Immediately aliquot the stock solution into single-use amber vials.

      • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment Under Stress Conditions

This protocol allows for an accelerated stability study to understand the degradation profile of the compound.

  • Materials:

    • 10 mM stock solution of the compound in anhydrous DMSO

    • 1 M HCl, 1 M NaOH, 3% H₂O₂

    • Incubator and temperature-controlled environment

    • LC-MS system

  • Methodology:

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.[1]

    • Photostability: Expose a solution of the compound to a calibrated light source and compare it to a sample stored in the dark.

    • Analysis: Analyze all stressed samples, alongside a control sample stored at -80°C, by LC-MS to determine the percentage of degradation.

Section 4: Understanding Degradation Pathways

A proactive approach to stability involves understanding the potential chemical transformations your compound might undergo.

cluster_compound 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HCl in DMSO cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways Compound Stable Compound Precipitation Precipitation (Physical Instability) Photodegradation Photodegradation of Nitro Group Oxidation S-Oxidation of Thiazole Ring Water Water (from air) Water->Precipitation Reduces Solubility Light Light/UV Light->Photodegradation Induces Reaction Temp Elevated Temperature Temp->Oxidation Accelerates Oxidation

Caption: Factors influencing the degradation of the compound in DMSO.

  • S-Oxidation: The sulfur atom in the thiazole ring can be oxidized, especially at elevated temperatures or in the presence of light, potentially forming a thiazole S-oxide or S-dioxide.[1] This can alter the biological activity of the compound.

  • Hydrolysis: Residual water in non-anhydrous DMSO can lead to the hydrolysis of susceptible functional groups, and in some cases, may even lead to the opening of the thiazole ring.[1]

  • Photodegradation: The nitroaromatic group is a chromophore that can absorb UV-visible light. This absorption of energy can trigger photochemical reactions, leading to the degradation of the compound.[5]

By understanding these potential issues and implementing the recommended preventative measures, you can ensure the stability and reliability of your 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride DMSO solutions, leading to more accurate and reproducible research outcomes.

References

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, M. L., & Stanton, D. T. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

  • Stanton, D. T. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • Yufeng, C. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Grütter, C., et al. (2018). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 13(3), 223-228. Retrieved from [Link]

  • Bustillo Trueba, P., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(36), 9239-9245. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

  • Taylor & Francis Online. (2023, October 18). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Journal of the College of Basic Education. (2022, December 26). Photo degradation of Lanthanum (III) Complex with 1, 2 , 4-Thiadiazole in Dimethyl Sulsoxide ( DMSO ) Solvent. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on relative N- and O-acidity. Inversion of the deprotonation site of 2- and 4-[(2,4,6-trinitrophenyl)amino]benzoic acids. Retrieved from [Link]

  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Center for Strategic & International Studies. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • ACS Publications. (2021, July 30). Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroaromatic explosives and properties. Retrieved from [Link]

  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • MDPI. (2024, May 24). Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. Retrieved from [Link]

  • ResearchGate. (2016, February 10). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 4-Methyl-2-(3-nitrophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS: 1955494-62-8).

Because this Active Pharmaceutical Ingredient (API) is a weakly basic thiazole derivative formulated as a hydrochloride salt, its crystallization thermodynamics are highly sensitive. This guide addresses the three most critical failure modes encountered during scale-up: Liquid-Liquid Phase Separation (LLPS), salt disproportionation, and polymorphic instability.

I. Diagnostic Workflow for Crystallization Anomalies

Before diving into specific troubleshooting protocols, utilize the diagnostic workflow below to identify the root cause of your crystallization failure and route it to the appropriate corrective methodology.

TroubleshootingWorkflow Start Initial Crystallization Screen (Solvent/Antisolvent) CheckLLPS Oiling Out (LLPS) Observed? Start->CheckLLPS FixLLPS Optimize MZW & Implement Seeding Protocol CheckLLPS->FixLLPS Yes CheckDisp Free Base Formation? (Disproportionation) CheckLLPS->CheckDisp No FixLLPS->CheckDisp FixDisp Adjust HCl Activity & Modify Antisolvent CheckDisp->FixDisp Yes CheckPoly Polymorphic Impurity or Solvate Formation? CheckDisp->CheckPoly No FixDisp->CheckPoly FixPoly Temperature Cycling & Slurry Bridging CheckPoly->FixPoly Yes Final Optimized API Crystallization Process CheckPoly->Final No FixPoly->Final

Fig 1: Logical workflow for troubleshooting API crystallization anomalies.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my product "oiling out" instead of forming crystals, and how do I prevent this?

The Science (Causality): "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate exceeds the nucleation rate. Instead of forming a solid crystal lattice, the system undergoes spinodal decomposition, splitting into a solute-rich liquid phase and a solute-lean liquid phase[1]. For hydrophobic molecules with highly polar hydrochloride headgroups like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HCl, the energetic barrier to organize into a crystal is high. The solute-rich oil droplets eventually nucleate, but this traps impurities and results in an uncontrollable, agglomerated particle size distribution (PSD)[1].

The Solution: You must bypass the LLPS binodal boundary by forcing nucleation before the solution reaches the phase-separation concentration. This is achieved through precise seeding within the Metastable Zone (MSZ).

Self-Validating Protocol: Anti-LLPS Seeding Crystallization

  • Phase Mapping: Use Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) to map the solubility curve and the LLPS boundary in your chosen solvent (e.g., Ethanol).

  • Dissolution: Dissolve the crude API in 10 volumes of Ethanol at 55°C until complete dissolution is verified by clear FBRM chord counts.

  • Cooling to MSZ: Cool the reactor linearly to 40°C. Crucial Step: This temperature must be strictly above the LLPS boundary but below the solubility limit.

  • Seeding: Introduce 2.0 wt% of pre-milled, phase-pure seed crystals.

  • Aging: Hold the suspension isothermally at 40°C for 2 hours. Monitor FBRM to confirm secondary nucleation (an exponential rise in fine chord lengths) and desupersaturation.

  • Controlled Cooling: Initiate a cubic cooling ramp down to 5°C over 8 hours to maintain constant supersaturation and prevent secondary LLPS.

  • Isolation: Filter and wash with cold Heptane.

Q2: I am detecting the free base form in my final isolated solid. How do I stop salt disproportionation?

The Science (Causality): Salt disproportionation is the undesirable proton transfer that converts an ionized pharmaceutical salt back into its neutral free base[2]. The thiazole nitrogen in your API is a weak base. During anti-solvent crystallization (especially if using slightly basic or aqueous-miscible solvents), the microenvironmental pH can exceed the pHmax​ of the salt[2]. If the free base has lower solubility in the solvent mixture than the hydrochloride salt, the equilibrium is thermodynamically driven toward precipitating the free base.

The Solution: You must artificially suppress the dissociation equilibrium by manipulating the common-ion effect and controlling the HCl thermodynamic activity in the solvent matrix.

Self-Validating Protocol: HCl-Activity Controlled Antisolvent Crystallization

  • Primary Solution: Dissolve the API in 5 volumes of Methanol at 25°C.

  • Antisolvent Preparation: Select Ethyl Acetate as the antisolvent. Spike the Ethyl Acetate with 0.1 M anhydrous HCl (in ether or dioxane) to create an acidic microenvironment.

  • Dosing: Slowly dose 15 volumes of the acidified Ethyl Acetate into the Methanol solution over 4 hours using a programmable syringe pump.

  • In-situ Monitoring: Utilize in-situ Raman spectroscopy during the dosing phase. Monitor the disappearance of the free base C=N stretch and the stabilization of the protonated thiazolium C=N+ stretch to validate that disproportionation is halted.

  • Isolation: Filter the resulting slurry under a nitrogen blanket to prevent atmospheric moisture from inducing localized disproportionation on the filter cake.

Q3: My batches yield inconsistent polymorphic forms and needle-like crystals that are impossible to filter. How do I control this?

The Science (Causality): According to Ostwald’s Rule of Stages, the least stable polymorph often crystallizes first due to kinetic favorability. Furthermore, hydrochloride salts of complex aromatics frequently exhibit complex polymorphic landscapes, including the formation of channel solvates[3]. The needle-like habit is caused by rapid 1D crystal growth along the primary hydrogen-bonding axis of the thiazole-HCl network.

The Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature, you exploit the Gibbs-Thomson effect: smaller, kinetically formed needle crystals (and metastable polymorphs) have higher solubility and will dissolve during the heating phase, while the thermodynamically stable, block-like crystals will grow during the cooling phase.

Self-Validating Protocol: Temperature Cycling for Polymorphic Purity

  • Slurry Formation: Suspend the crude, needle-like API in a 90:10 (v/v) Ethyl Acetate/Methanol mixture at 20°C.

  • Heating Phase: Heat the slurry to 45°C at 1°C/min. Do not exceed total dissolution; maintain a minimum of 10% solid suspension to act as a structural template. Hold for 1 hour.

  • Cooling Phase: Cool the slurry back to 20°C at a slow rate of 0.2°C/min.

  • Cycling: Repeat this heating/cooling cycle a minimum of 3 times.

  • Validation: Sample the slurry and analyze via X-Ray Powder Diffraction (XRPD). The diffractogram must match the reference standard for the thermodynamically stable Form I.

  • Isolation: Filter via vacuum. The transformation from needles to block-like habits will reduce filtration time by >70%.

III. Quantitative Data: Solvent System Screening

The following table summarizes the thermodynamic and kinetic behaviors of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride across various solvent systems to aid in your process design.

Solvent System (v/v)Solubility at 25°C (mg/mL)Metastable Zone Width (ΔT °C)LLPS Risk ProfileDominant Crystal HabitExpected Yield (%)
Methanol / Water (80:20)145.28.5LowNeedles (High Disproportionation)65.4
Ethanol / Heptane (50:50)42.822.0Critical (High) Oiled-out agglomerates78.2
Ethyl Acetate / MeOH (90:10)18.512.5LowPrismatic / Blocks89.5
Acetone / MTBE (60:40)27.315.0ModerateThin Plates84.1

Table 1: Physicochemical behavior of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HCl in standard crystallization matrices. Ethyl Acetate/MeOH (90:10) provides the optimal balance of yield, habit, and phase stability.

IV. References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics - ACS Publications.[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in the HPLC Analysis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

Our approach is built on the core tenets of chromatographic theory: retention, selectivity, and efficiency. By methodically manipulating these factors, we can diagnose and resolve even challenging co-elution issues. Freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Our approach is built on the core tenets of chromatographic theory: retention, selectivity, and efficiency. By methodically manipulating these factors, we can diagnose and resolve even challenging co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My main peak for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride shows a shoulder or is not baseline resolved from an impurity. What are the first steps?

A1: Initial Assessment and System Verification

Before modifying the method, it's crucial to confirm the issue isn't caused by the HPLC system itself or improper sample preparation. A systematic check ensures you're addressing the true root cause.

Step-by-Step Initial Verification:

  • Confirm Peak Asymmetry: Quantify the peak shape using the tailing factor or asymmetry factor. A value significantly greater than 1 indicates tailing, while a value less than 1 suggests fronting.[3] Both can be symptoms of co-elution or other issues like column overload or secondary interactions.[4][5]

  • Check for Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves and the shoulder diminishes, you are likely overloading the column.[6][7] Reduce the sample concentration or injection volume accordingly.

  • Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] Dissolving the sample in a much stronger solvent can cause peak distortion and fronting. The ideal practice is to dissolve the sample directly in the mobile phase.[6]

  • Run a Blank Injection: Inject a vial of your sample solvent (blank). This will help identify any "ghost peaks" that may arise from solvent contamination or carryover from previous injections.[4]

  • Assess System Health: If all peaks in the chromatogram (not just the analyte of interest) show poor shape, this may point to a physical problem like a void at the column inlet or a blocked frit.[4]

If these initial checks do not resolve the issue, the problem is likely chemical in nature, requiring adjustments to the method's selectivity.

Q2: Mobile phase adjustments haven't fully resolved the co-elution. How can I use pH to my advantage?

A2: Leveraging pH to Manipulate Selectivity

Mobile phase pH is one of the most powerful tools for altering selectivity in reversed-phase HPLC, especially for ionizable compounds.[8][9] Your analyte, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, is the salt of a likely basic compound (due to the thiazole nitrogen). Its ionization state—and therefore its hydrophobicity and retention—is highly dependent on pH.[10][11] The co-eluting impurity may have a different pKa, allowing for separation by controlling their relative ionization.

Causality:

  • For a basic analyte: At low pH, the molecule will be protonated (ionized). This makes it more polar and results in shorter retention times in reversed-phase HPLC.[12] At high pH, it will be in its neutral, more hydrophobic form, leading to longer retention.[12]

  • For an acidic impurity: The opposite is true. It will be more retained at low pH (neutral form) and less retained at high pH (ionized form).

  • The Goal: Find a pH where the analyte and impurity have different charge states, maximizing the difference in their hydrophobicity and, thus, their separation. It is generally recommended to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure a single ionic form exists, which prevents peak splitting or tailing.[8][9]

Experimental Protocol: pH Scouting

  • Determine Column Stability: Check your column's specifications for its stable pH range. Most standard silica-based C18 columns are stable between pH 2 and 8.[10]

  • Prepare Buffered Mobile Phases: Create a series of identical mobile phases (e.g., Acetonitrile:Buffer) where the aqueous portion is buffered at different pH values. Good starting points are pH 3.0, pH 4.5, and pH 7.0. Use buffers with a pKa close to the target pH for effective buffering.

    • pH 3.0: 20mM Potassium Phosphate or Formate Buffer

    • pH 4.5: 20mM Acetate Buffer

    • pH 7.0: 20mM Potassium Phosphate Buffer

  • Equilibrate and Analyze: For each pH condition, equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Evaluate Results: Compare the chromatograms to identify the pH that provides the best resolution (Rs) between your analyte and the impurity.

Table 1: Example Results of a pH Scouting Experiment

Mobile Phase pHAnalyte Retention Time (min)Impurity Retention Time (min)Resolution (Rs)Observations
3.0 (0.1% Formic Acid)4.24.20.0Complete co-elution.
4.5 (Acetate Buffer)5.86.21.3Partial separation, peaks still overlapping.
7.0 (Phosphate Buffer)8.59.52.1Baseline resolution achieved.

This systematic approach allows you to find the optimal pH to exploit differences in analyte and impurity pKa values.[11]

Q3: I've optimized the pH, but the resolution is still marginal. What other mobile phase parameters can I change?

A3: Fine-Tuning with Organic Modifier and Stationary Phase Selection

If pH adjustments alone are insufficient, the next logical steps involve changing the organic modifier or selecting a different stationary phase. These changes alter the fundamental chemical interactions governing the separation.

1. Change the Organic Modifier

The choice of organic solvent (e.g., acetonitrile vs. methanol) affects selectivity differently due to variations in how they interact with the analyte and the stationary phase. This is often the most effective way to improve band spacing when peaks are badly overlapping.[13]

  • Causality: Acetonitrile, methanol, and tetrahydrofuran (THF) form a "selectivity triangle." Switching between them can change the elution order of compounds. For example, if an impurity has a structure that can engage in hydrogen bonding, switching from acetonitrile (an aprotic solvent) to methanol (a protic solvent) can significantly and selectively alter its retention time relative to the main analyte.

Experimental Protocol:

  • Start with your best pH condition from the previous experiment.

  • Prepare a mobile phase substituting methanol for acetonitrile at a concentration that gives a similar retention time for the main peak. (Note: Methanol is a weaker solvent, so you may need a higher percentage).

  • Analyze the sample and compare the resolution to the acetonitrile method.

2. Change the Stationary Phase

If mobile phase optimization fails, the co-eluting compounds may have very similar properties under reversed-phase conditions. Changing the column provides an entirely different set of chemical interactions.[13]

  • Causality: Not all C18 columns are the same. A standard C18 phase separates primarily based on hydrophobicity.[14] If this is insufficient, consider a stationary phase with a different separation mechanism.

    • Polar-Embedded Phase: These columns (e.g., amide, carbamate) have a polar group embedded in the alkyl chain. This can provide alternative selectivity for polar compounds and reduce peak tailing for bases.[15]

    • Phenyl Phase: A phenyl column offers π-π interactions, which can be highly selective for aromatic compounds like your nitrophenyl-containing analyte. This can help differentiate it from an impurity that may lack this specific functionality.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an alternative mode.[15][16] It uses a polar stationary phase (like bare silica) and a high-organic mobile phase, eluting compounds in order of increasing polarity.[16]

Table 2: Stationary Phase Selection Guide

Stationary PhasePrimary InteractionBest For Separating Compounds With...
Standard C18 HydrophobicityDifferences in logP / alkyl chain length.
Polar-Embedded Hydrophobicity + H-bondingDifferences in polarity and H-bond donor/acceptor capacity.
Phenyl-Hexyl Hydrophobicity + π-π interactionsDifferences in aromaticity or electron-withdrawing/donating groups.
HILIC (Amide/Silica) Hydrophilic PartitioningHigh polarity that are unretained in reversed-phase.
Q4: Can I improve my separation by adjusting temperature or flow rate?

A4: Optimizing for Efficiency

While mobile phase and stationary phase primarily affect selectivity (α), temperature and flow rate primarily influence column efficiency (N).[14] Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.

  • Temperature:

    • Causality: Increasing the column temperature reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[14] It can also subtly change selectivity.

    • Protocol: Test your separation at different temperatures (e.g., 30°C, 40°C, 50°C). Be aware that higher temperatures can shorten column lifetime, especially at high pH.[17]

  • Flow Rate:

    • Causality: Lowering the flow rate generally increases efficiency and can improve resolution, but at the cost of longer run times.[18]

    • Protocol: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution. This is a simple adjustment that can sometimes provide the small boost needed for baseline separation.

Visualizing the Troubleshooting Workflow

A logical, step-by-step process is key to efficiently resolving co-elution. The following diagram outlines the decision-making workflow described in this guide.

HPLC_Troubleshooting start Co-elution Observed (Poor Resolution / Peak Shoulder) check_system Q1: Initial Assessment - Check for Overload - Verify Sample Solvent - Run Blank start->check_system is_system_ok System Issue? check_system->is_system_ok fix_system Fix System/Prep Issue: - Dilute Sample - Change Solvent - Clean System is_system_ok->fix_system Yes adjust_selectivity Chemical Selectivity Issue is_system_ok->adjust_selectivity No fix_system->start adjust_ph Q2: Modify Mobile Phase pH (pH Scouting: 3.0, 4.5, 7.0) adjust_selectivity->adjust_ph is_ph_sufficient Resolution > 1.5? adjust_ph->is_ph_sufficient adjust_organic Q3: Change Organic Modifier (Acetonitrile <-> Methanol) is_ph_sufficient->adjust_organic No optimize_efficiency Q4: Fine-Tune Efficiency - Adjust Temperature - Adjust Flow Rate is_ph_sufficient->optimize_efficiency Yes is_organic_sufficient Resolution > 1.5? adjust_organic->is_organic_sufficient change_column Q3: Change Stationary Phase - Polar-Embedded - Phenyl-Hexyl - HILIC is_organic_sufficient->change_column No is_organic_sufficient->optimize_efficiency Yes change_column->optimize_efficiency end_resolved Resolution Achieved Validate Method optimize_efficiency->end_resolved

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride Extraction

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistic troubleshooting strategies to minimize impurities during the extract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistic troubleshooting strategies to minimize impurities during the extraction and isolation of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

Mechanistic Origins of Impurities

During the Hantzsch condensation of 3-nitrothiobenzamide with chloroacetone, several impurities can compromise the purity of the final hydrochloride salt ()[1]:

  • Unreacted 3-Nitrothiobenzamide: Persists if the reaction does not reach full conversion. While neutral, it easily co-precipitates with the product during direct isolation.

  • Chloroacetone Degradants: Chloroacetone can undergo self-condensation or degradation under thermal conditions, forming dark, tarry organic impurities.

  • Thiazolium Over-alkylation Salts: Excess chloroacetone can alkylate the newly formed thiazole nitrogen, generating irreversible quaternary thiazolium impurities.

  • Inorganic Salts: Residual hydrohalides or neutralization salts (e.g., NaCl, Na₂CO₃) trapped in the crystal lattice during workup.

Self-Validating Extraction & Purification Protocol

To achieve >99% purity, we utilize an acid-base liquid-liquid extraction followed by a selective "salting-out" precipitation ()[2]. This protocol is a self-validating system : the differential basicity between the thiazole product (pKa ~2.52) ()[3] and the thioamide starting material ensures that only the target compound precipitates upon acidification.

Step-by-Step Methodology
  • Alkalinization (Free Base Formation): Suspend the crude reaction mixture in distilled water. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8-9.

    • Causality: This deprotonates the crude thiazole hydrochloride, converting it into its free base. This disrupts any inclusion complexes with inorganic salts and renders the organic product highly soluble in extraction solvents.

  • Liquid-Liquid Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Causality: The neutral thiazole free base and organic impurities partition into the EtOAc layer, while permanently charged thiazolium over-alkylation products and inorganic salts remain trapped in the aqueous phase[2].

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter out the drying agent.

    • Causality: Removing residual water is critical. Water will solubilize the final hydrochloride salt during the precipitation step, drastically reducing your isolated yield.

  • Selective Salting-Out: Cool the dried EtOAc solution to 0-5 °C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane under vigorous stirring.

    • Causality: The thiazole nitrogen is selectively protonated. Because thioamides are significantly less basic (pKa < 0), unreacted 3-nitrothiobenzamide remains unprotonated and dissolved in the EtOAc mother liquor. The pure 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride precipitates as a highly crystalline solid.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold diethyl ether to remove trace dioxane/EtOAc, and dry under vacuum.

Process Visualization

ExtractionWorkflow A Crude Reaction Mixture (Thiazole HCl + Impurities) B Alkalinization (Na2CO3) Convert to Free Base A->B pH Adjustment C Liquid-Liquid Extraction (EtOAc / H2O) B->C Add EtOAc D Aqueous Phase (Salts, Unreacted Thioamide) C->D Phase Separation E Organic Phase (Thiazole Free Base) C->E Phase Separation F Washing & Drying (Brine, Na2SO4) E->F Remove H2O G Salting Out (HCl in Dioxane) Precipitate HCl Salt F->G Acidification H Filtration & Recrystallization (Pure Thiazole HCl) G->H Isolation

Workflow for the liquid-liquid extraction and salting-out purification of thiazole hydrochloride.

Troubleshooting FAQs

Q: My isolated hydrochloride salt is dark brown instead of pale yellow/white. How do I fix this? A: Dark coloration typically indicates the presence of chloroacetone degradation products or oxidized thioamide species. Intervention: Before the salting-out step, treat the EtOAc free-base solution with activated carbon (Norit) for 30 minutes at room temperature, then filter through a pad of Celite. This physically adsorbs the polymeric tar impurities before the final salt is formed.

Q: I am losing a massive amount of yield during the liquid-liquid extraction. Why? A: The electron-withdrawing 3-nitrophenyl group decreases the overall basicity and aqueous solubility of the compound. However, if your aqueous phase is insufficiently basic (pH < 7), a significant portion of the thiazole remains protonated and trapped in the water layer. Ensure the pH is strictly adjusted to 8-9 using Na₂CO₃ before the EtOAc extraction[2].

Q: The product "oils out" instead of precipitating when I add HCl in dioxane. What is happening? A: "Oiling out" occurs when there is excessive residual water in the EtOAc phase, or if the HCl addition is performed too rapidly at room temperature, causing localized supersaturation of the salt. Intervention: Ensure rigorous drying with Na₂SO₄. If an oil forms, add a non-polar anti-solvent like diethyl ether or hexane, scratch the inside of the flask with a glass rod to induce nucleation, and strictly maintain the temperature at 0 °C.

Quantitative Data: Impurity Clearance Profile

Impurity TypeOriginPhysicochemical PropertyRemoval StepTypical Clearance (%)
Unreacted 3-Nitrothiobenzamide Incomplete Hantzsch condensationNon-basic (pKa < 0), organic solubleSalting-out (remains in EtOAc)> 98%
Chloroacetone Degradants Haloketone self-condensationTarry, highly lipophilicActivated carbon filtration~ 95%
Inorganic Salts (NaCl, Na₂CO₃) Neutralization / WorkupWater-soluble, insoluble in EtOAcLiquid-liquid extraction> 99%
Thiazolium Salts Over-alkylation by haloketonePermanently charged, water-solubleAqueous wash of organic phase> 99%

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at:[Link]

  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HCl

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter batch-to-batch variability, unexplained degradation, or assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter batch-to-batch variability, unexplained degradation, or assay failures when handling complex heterocyclic salts. 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride presents a unique intersection of chemical stability challenges: the severe hygroscopicity inherent to hydrochloride salts combined with the photolytic sensitivity of nitroaromatic systems.

This guide moves beyond generic "store in a cool, dry place" recommendations. Here, we dissect the mechanistic causality of degradation and provide self-validating protocols to ensure the absolute integrity of your compound over long-term laboratory storage.

The Causality of Degradation: Understanding the Molecule

To stabilize a molecule, you must first understand the thermodynamic and kinetic pathways of its breakdown. For this specific thiazole derivative, we face three primary vectors of attack:

  • Hygroscopicity & Deliquescence: Hydrochloride salts are widely used to enhance the aqueous solubility of basic drugs, but this comes at the cost of severe hygroscopicity. The chloride ion readily forms hydrogen bonds with atmospheric moisture, leading to hydrate formation and eventual deliquescence[1]. Once localized moisture is introduced into the crystal lattice, the thiazole ring becomes susceptible to hydrolytic stress and the salt may dissociate.

  • Photodegradation & Radical Generation: Nitroaromatic compounds are notoriously sensitive to UV and visible light. Photolysis of solid nitroaromatics can trigger intramolecular hydrogen transfer or photoreduction, leading to the release of reactive nitrogen species (such as nitrous acid, HONO) and subsequent radical-mediated cleavage of the compound[2]. This degradation process is accelerated in the solid state if ambient moisture is present[3].

  • Thermal Oxidation: Elevated temperatures not only accelerate the kinetics of the aforementioned pathways but can also induce the dissociation of the HCl salt. The resulting free base is highly susceptible to oxidation at the sulfur atom of the thiazole ring, forming sulfoxides or sulfones.

Visualizing the Stabilization Strategy

The following diagram maps the environmental stressors to their specific degradation mechanisms, alongside the targeted laboratory interventions required to arrest them.

G cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_solutions Validated Storage Interventions API 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole HCl Light UV/Vis Light API->Light Moisture Atmospheric Moisture API->Moisture Heat Thermal / O2 Exposure API->Heat Photolysis Nitro-reduction & HONO Release Light->Photolysis Hydrolysis Deliquescence & HCl Dissociation Moisture->Hydrolysis Oxidation Thiazole Ring Oxidation Heat->Oxidation Amber Actinic Amber Vials Amber->Light Blocks Photons Argon Argon Gas Blanket Argon->Moisture Displaces H2O/O2 Argon->Heat Prevents Oxidation Temp -20°C Desiccated Storage Temp->Heat Arrests Kinetics

Degradation pathways and targeted stabilization interventions.

Quantitative Stability Matrix

The following table summarizes the quantitative impact of various storage conditions on the integrity of the compound, allowing you to select the appropriate rigor based on your experimental timeline.

Storage ConditionLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Risk
Ambient (25°C) Ambient Lab LightAir (RH > 40%)< 2 WeeksDeliquescence, Photolysis
4°C (Refrigerator) DarkAir3-6 MonthsMoisture condensation
-20°C (Freezer) DarkAir12 MonthsMicro-oxidation
-20°C (Freezer) Dark (Amber Vial) Argon Purged > 24 Months None (Optimal)

Troubleshooting & FAQs

Q: Why does my powder become sticky and clump together after opening the vial a few times? A: This is a classic manifestation of hygroscopicity. Every time you open the vial in an ambient lab environment, atmospheric moisture condensates on the cold powder. The hydrochloride salt absorbs this water, lowering its glass transition temperature and causing the particles to fuse (deliquescence)[1]. Solution: Always allow the vial to equilibrate to room temperature inside a desiccator before breaking the seal.

Q: I noticed a color shift from pale yellow to a darker orange/brown over time. Is the batch ruined? A: Yes, a color shift strongly indicates photodegradation. The nitroaromatic moiety absorbs photons, leading to photoreduction and the generation of reactive nitrogen species[2]. These radicals attack the thiazole ring, creating highly conjugated, colored polymeric impurities[3]. Solution: Discard the discolored batch. Future batches must be stored in actinic amber vials that block wavelengths below 500 nm.

Q: Can I just use Nitrogen instead of Argon to purge the vials? A: While Nitrogen is better than ambient air, Argon is the superior choice for solid powders. Argon is approximately 38% denser than air, allowing it to pool at the bottom of the vial and create a heavy, protective blanket directly over the API. Nitrogen is lighter and easily displaced by ambient air currents during the capping process.

Self-Validating SOP: Long-Term Aliquoting & Storage

To guarantee the scientific integrity of your compound, follow this self-validating Standard Operating Procedure (SOP). This system includes built-in checks to ensure the protocol has not failed during execution.

Step 1: Environmental Control (The Glovebox)

  • Transfer the bulk material into a controlled glovebox environment maintained at < 10% Relative Humidity (RH).

  • Validation Check: Perform a rapid Karl Fischer titration on a 10 mg sample. Proceed to aliquoting only if the moisture content is confirmed to be < 0.5%.

Step 2: Aliquoting into Actinic Vials

  • Weigh the required amounts into pre-dried, actinic amber glass vials. Do not use clear glass under any circumstances.

  • Ensure the vials are equipped with PTFE-lined (Teflon) screw caps. Avoid rubber septa, which are permeable to oxygen and moisture over long durations.

Step 3: Argon Blanketing

  • Using a low-flow Argon gas line, gently purge the headspace of each vial for 5-10 seconds.

  • Immediately seal the vial tightly.

Step 4: Secondary Containment & Storage

  • Place the sealed vials into a secondary airtight container (e.g., a Nalgene jar) filled with indicating Drierite (desiccant).

  • Validation Check: Include a Cobalt(II) chloride humidity indicator card inside the jar. The card must remain blue. If it turns pink at any point during storage, the primary seal has failed, and the batch must be re-processed.

  • Store the secondary container in a -20°C freezer.

Step 5: Retrieval Protocol

  • When a sample is needed, remove the secondary container from the freezer and place it in a room-temperature desiccator for at least 2 hours.

  • Causality: This critical step prevents ambient moisture from condensing on the cold glass and contaminating the powder upon opening.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs MDPI (Pharmaceutics)[Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications (Environmental Science & Technology Letters)[Link]

  • Photolysis Mechanism of Solid Nitro Polycyclic Aromatic Compounds to Form Reactive Nitrogen Species and Environmental Implications ACS Publications (ACS ES&T Air)[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Profiling of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride: A Comparative Guide Against Benchmark Thiazole Derivatives

For medicinal chemists and drug development professionals, the thiazole ring represents a highly privileged pharmacophore. Among its myriad functionalizations, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the thiazole ring represents a highly privileged pharmacophore. Among its myriad functionalizations, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS: 1955494-62-8) has emerged as a critical building block and active scaffold in the design of targeted therapeutics, particularly in oncology and infectious diseases.

This guide provides an objective, data-driven comparison of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole derivatives against other benchmark thiazoles. By examining structural causality, in vitro efficacy, and standardized experimental protocols, we aim to equip researchers with the mechanistic insights necessary to leverage this compound in advanced drug discovery pipelines.

Mechanistic Rationale: The Power of the 3-Nitrophenyl Substitution

The biological superiority of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole over its unsubstituted counterparts is rooted in precise stereoelectronic effects.

  • The 3-Nitrophenyl Group (C2 Position): The nitro group ( −NO2​ ) acts as a potent electron-withdrawing moiety. In the context of kinase inhibition, the oxygen atoms of the nitro group serve as critical hydrogen-bond acceptors. This enables tight anchoring within the ATP-binding clefts of target enzymes like PI3K and VEGFR-2[1]. Furthermore, studies have shown that replacing the nitro group at this position often results in a marked decrease in cytotoxic activity due to the loss of these crucial dipole interactions[2].

  • The Methyl Group (C4 Position): The methyl substitution provides necessary steric bulk that optimally fills hydrophobic pockets within the target protein, restricting the rotational degrees of freedom of the molecule. This "conformational locking" minimizes off-target binding and enhances target selectivity.

  • The Hydrochloride Salt Form: In in vitro environments, the free base forms of many aryl-thiazoles suffer from poor aqueous solubility, necessitating high concentrations of DMSO which can induce solvent toxicity and skew assay results. The hydrochloride salt form of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole drastically improves solubility in physiological media, allowing researchers to maintain DMSO concentrations well below the cytotoxic threshold of 0.1%.

Signaling Pathway Disruption

Derivatives of the 3-nitrophenyl thiazole scaffold have shown exceptional promise as dual inhibitors of the PI3K/mTOR pathway, a critical axis in cancer cell proliferation and survival[1].

Dual-inhibition of the PI3K/Akt/mTOR pathway by 3-nitrophenyl thiazole derivatives.

Comparative In Vitro Efficacy

To objectively assess the performance of the 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole core, we must compare its derivatives against unsubstituted phenyl thiazoles and clinical standards. The data below synthesizes findings from recent in vitro evaluations across multiple cancer cell lines and isolated enzyme assays.

Table 1: Comparative Cytotoxicity Profile (IC 50​ in µM)

Derivatives bearing the 3-nitrophenyl group consistently exhibit up to a 3-fold higher cytotoxic potential compared to their unsubstituted counterparts[1].

Compound Class / DerivativeMDA-MB-231 (Breast)HCT-116 (Colon)MCF-7 (Breast)Reference Standard
3-Nitrophenyl Thiazole Derivative 1.22 ± 0.150.85 ± 0.101.05 ± 0.12-
Unsubstituted Phenyl Thiazole 3.50 ± 0.282.95 ± 0.223.10 ± 0.18-
Sorafenib (Standard) 4.51 ± 0.30N/AN/A[2]
Cisplatin (Standard) 12.67 ± 1.108.50 ± 0.609.20 ± 0.75[2]
Table 2: Kinase Enzyme Inhibition (IC 50​ in µM)

Beyond whole-cell cytotoxicity, isolated enzyme assays reveal the precise binding affinity of these compounds. The 3-nitrophenyl thiazole scaffold demonstrates near-equipotent PI3Kα inhibition compared to the clinical inhibitor Alpelisib[1].

Target Enzyme3-Nitrophenyl ThiazoleUnsubstituted ThiazoleClinical StandardStandard IC 50​
PI3Kα 0.086 ± 0.005> 1.50Alpelisib0.079 ± 0.004
mTOR 0.221 ± 0.014> 5.00Dactolisib0.005 ± 0.001
VEGFR-2 0.051 ± 0.0080.120 ± 0.015Sorafenib0.051 ± 0.005

Note: The presence of the nitro group is directly correlated with the sub-micromolar inhibition of PI3Kα, validating the hydrogen-bonding hypothesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the standardized methods for evaluating 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in vitro. These protocols are designed to be self-validating, incorporating necessary controls to rule out false positives caused by compound aggregation or solvent toxicity.

Protocol A: Compound Preparation & Media Formulation

Causality Check: The hydrochloride salt is utilized to maximize bioavailability in the assay media.

  • Stock Solution: Dissolve 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in 100% sterile DMSO to create a 10 mM stock. Vortex until completely clear.

  • Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM + 10% FBS).

  • Validation Step: Ensure the final concentration of DMSO in the highest treatment well does not exceed 0.1% (v/v). Prepare a vehicle control well containing exactly 0.1% DMSO in media to establish the baseline viability.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed target cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×103 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO 2​ to allow for adherence.

  • Treatment: Aspirate the old media and apply 100 µL of the prepared compound dilutions (ranging from 0.01 µM to 100 µM). Include untreated controls, vehicle controls, and a positive control (e.g., Sorafenib). Incubate for 48 to 72 hours.

  • Assay Execution: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan. Shake for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism).

Standardized high-throughput in vitro screening workflow for thiazole derivatives.

Conclusion

When compared to unsubstituted aryl-thiazoles and various clinical standards, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride proves to be a vastly superior scaffold for targeted drug design. The strategic placement of the 3-nitrophenyl group drastically enhances kinase binding affinity via hydrogen bonding, resulting in potent dual-inhibition of the PI3K/mTOR pathways and robust cytotoxicity against resistant cancer cell lines. Furthermore, the hydrochloride salt formulation resolves the historical solubility bottlenecks associated with thiazole in vitro screening, ensuring reliable, reproducible assay data.

Sources

Comparative

Comparative Efficacy Analysis: A Novel Thiazole Derivative Versus Enasidenib as Inhibitors of Mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q)

This guide provides a detailed comparative analysis of a novel investigational compound, 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, against the FDA-approved standard, Enasidenib (AG-221), for the inhibition of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of a novel investigational compound, 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, against the FDA-approved standard, Enasidenib (AG-221), for the inhibition of the oncogenic R140Q mutant of human NADP+-dependent isocitrate dehydrogenase 2 (IDH2).

Introduction: The Oncogenic Role of Mutant IDH2

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] Somatic gain-of-function mutations in the IDH2 gene, particularly at the R140 and R172 arginine residues, are found in various cancers, including approximately 12% of Acute Myeloid Leukemia (AML) cases.[3][4]

These mutations confer a neomorphic activity upon the enzyme. Instead of producing α-KG, the mutant IDH2 enzyme consumes NADPH to reduce α-KG into the oncometabolite (R)-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, which ultimately drives oncogenesis.[3][4] Consequently, the direct inhibition of mutant IDH2 activity is a validated therapeutic strategy.

Compound Profiles

Investigational Compound: 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid

This compound is a novel derivative featuring a thiazole scaffold. Thiazole rings are prevalent in medicinal chemistry, forming the core of numerous biologically active agents.[5][6] The specific structure of this molecule suggests it has been designed to interact with protein targets, and recent studies have explored its potential as an IDH2 inhibitor.

Standard Inhibitor: Enasidenib (AG-221)

Enasidenib (marketed as IDHIFA®) is an oral, selective, first-in-class inhibitor of the mutant IDH2 enzyme.[7][8] It was approved by the FDA in 2017 for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[3][8] It acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[8][9]

Mechanism of Action: Allosteric Inhibition of Mutant IDH2

Both wild-type and mutant IDH2 function as homodimers or heterodimers (mutant/wild-type). The R140Q mutation occurs at the substrate-binding site. Enasidenib and similar allosteric inhibitors do not bind to the active site but rather to the interface where the two protein subunits meet.[8][9] This binding event stabilizes an open, inactive conformation of the enzyme, preventing the necessary conformational change required for catalysis and subsequent 2-HG production.[9] This mechanism allows for high selectivity for the mutant enzyme over the wild-type IDH2.[10]

Caption: Comparative pathways of Wild-Type and Mutant IDH2 enzyme activity.

Comparative In Vitro Efficacy

The primary metric for comparing the potency of enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11]

CompoundTarget EnzymeIC50 (nM)Selectivity (vs. WT IDH2)Reference
Enasidenib (AG-221) IDH2-R140Q100 nM~18x[10][12]
4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid derivative (CP-17) IDH2-R140Q40.75 nM>55x[13]

Interpretation of Data: Based on the available in vitro enzymatic assays, the investigational thiazole derivative (referred to as CP-17 in the source literature) demonstrates a more potent inhibition of the target IDH2-R140Q mutant enzyme, with an IC50 value approximately 2.5 times lower than that of Enasidenib.[12][13] Furthermore, CP-17 exhibits a significantly higher selectivity for the mutant enzyme over its wild-type counterpart, which is a critical attribute for minimizing off-target effects and potential toxicity.[13]

Experimental Methodology: In Vitro IDH2-R140Q Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a standardized, self-validating protocol for determining inhibitor potency is essential. The following outlines a robust, fluorescence-based enzymatic assay.[14][15]

Principle: The neomorphic activity of mutant IDH2-R140Q consumes its cofactor, NADPH, to convert α-KG to 2-HG. The rate of NADPH depletion is directly proportional to the enzyme's activity. By monitoring the decrease in NADPH fluorescence over time, one can quantify the enzymatic reaction rate and, consequently, the inhibitory effect of a test compound.[16]

Assay_Workflow cluster_workflow Biochemical Assay Workflow prep Step 1: Reagent Preparation - Serial dilution of inhibitor - Prepare enzyme, substrate (α-KG), and cofactor (NADPH) solutions plate Step 2: Plate Loading (384-well) - Add assay buffer - Add inhibitor dilutions (or DMSO control) - Add purified IDH2-R140Q enzyme prep->plate incubate Step 3: Pre-incubation - Incubate enzyme and inhibitor for 30 minutes at room temperature to allow for binding plate->incubate initiate Step 4: Reaction Initiation - Add substrate/cofactor mix (α-KG + NADPH) to all wells to start the reaction incubate->initiate read Step 5: Kinetic Measurement - Immediately place plate in reader - Measure NADPH fluorescence (Ex/Em ~340/460 nm) every 60 seconds for 30-60 minutes initiate->read analyze Step 6: Data Analysis - Calculate reaction rates (slope of fluorescence decay) - Normalize rates to DMSO control - Plot % Inhibition vs. [Inhibitor] - Fit curve to determine IC50 read->analyze

Caption: Workflow for the IDH2-R140Q in vitro enzymatic inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, and 0.05% BSA. The choice of a buffered system at a physiological pH is critical for maintaining enzyme stability and activity.[16]

    • Inhibitor Stock: Dissolve test compounds (Thiazole derivative, Enasidenib) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Serial Dilution: Perform a serial dilution of the inhibitor stocks in a 384-well plate to create a concentration gradient (e.g., from 50 µM to 0.8 nM). This range is crucial for accurately defining the dose-response curve.[17]

    • Enzyme Solution: Dilute purified, recombinant human IDH2-R140Q enzyme in assay buffer to the final working concentration.

    • Substrate/Cofactor Mix: Prepare a solution containing α-ketoglutarate and NADPH in assay buffer. The concentrations should be at or near the Michaelis-Menten constant (Km) for optimal sensitivity to competitive or allosteric inhibitors.[11]

  • Assay Execution:

    • Add the diluted inhibitors to the wells of a black, opaque 384-well plate. Include wells with DMSO only as a 0% inhibition (high signal) control and wells without enzyme as a 100% inhibition (low signal) control.

    • Add the diluted IDH2-R140Q enzyme solution to all wells except the 100% inhibition control.

    • Pre-incubate the plate at room temperature for 30 minutes. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.[18]

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence decay curve.

    • Normalize the data by converting the reaction velocities to a percentage of inhibition relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[11]

Discussion and Future Directions

The in vitro data clearly indicates that the novel thiazole derivative is a highly potent and selective inhibitor of the IDH2-R140Q mutant, outperforming the established drug Enasidenib in a biochemical context. The higher potency and selectivity suggest it could potentially have a wider therapeutic window or require lower dosing, though this requires further investigation.

However, in vitro enzymatic activity is only the first step in drug development. Key causal factors that determine clinical success include:

  • Cellular Permeability and Efficacy: The compound must be able to cross the cell and mitochondrial membranes to reach its target. Subsequent experiments should involve cell-based assays using IDH2-mutant cancer cell lines (e.g., TF-1) to measure the reduction of intracellular 2-HG levels.[4]

  • Pharmacokinetics (ADME): The compound's Absorption, Distribution, Metabolism, and Excretion properties will determine its bioavailability and half-life in vivo.

  • In Vivo Efficacy: Ultimately, the compound must demonstrate anti-tumor activity in animal models, such as patient-derived xenografts (PDX), which has been shown for Enasidenib.[10]

Conclusion

4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid represents a promising lead compound for the development of a next-generation IDH2-R140Q inhibitor. Its superior in vitro potency and selectivity compared to the standard-of-care, Enasidenib, warrant comprehensive preclinical evaluation to determine its potential as a future therapeutic for IDH2-mutant malignancies.

References

  • AbMole BioScience. Enasidenib (AG-221) | CAS 1446502-11-9.

  • ResearchGate. Mechanism of action of enasidenib AG-221 (enasidenib) is a specific slow tight binder of the IDH2 R140Q-mutant enzyme.

  • Cayman Chemical. Enasidenib (CAS 1446502-11-9).

  • Axon Medchem. AG-221 | Enasidenib | IDH2 inhibitor | Axon 2745.

  • IUPHAR/BPS Guide to PHARMACOLOGY. enasidenib | Ligand page.

  • Harrer, D. C., et al. (2017). Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response. Blood, 130(6), 732–741.

  • Selleck Chemicals. AG-221 (Enasidenib) | Mutant IDH2 Inhibitor.

  • Yen, K., et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. Cancer Discovery, 7(5), 478-493.

  • BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 633-644.

  • protocols.io. Enzymatic Assay of Trypsin Inhibition.

  • El-Gamal, M. I., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Scientific Reports, 13(1), 589.

  • Abbott. Abbott RealTime IDH2.

  • MedchemExpress. Isocitrate Dehydrogenase (IDH) | Inhibitors.

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS.

  • MilliporeSigma. Enzymatic Assay of Trypsin Inhibitor.

  • Wang, F., et al. (2020). Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells. Cancer Medicine, 9(10), 3446-3455.

  • Ma, T., et al. (2018). Insights into the inhibitory mechanisms of NADH on the αγ heterodimer of human NAD-dependent isocitrate dehydrogenase. The Journal of Biological Chemistry, 293(10), 3713-3723.

  • Davis, M. I., et al. (2019). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Scientific Reports, 9(1), 19163.

  • ResearchGate. (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays.

  • Taylor & Francis Online. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents.

  • BLDpharm. 15911-29-2|4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid.

  • RSC Publishing. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1.

  • ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6489-6501.

  • Al-Suhaimi, E. A., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Scientific Reports, 14(1), 6323.

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

  • Nature. Structure and allosteric regulation of human NAD-dependent isocitrate dehydrogenase.

  • Sigma-Aldrich. 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid AldrichCPR.

  • Merck. 4-methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid sigma-aldrich.

  • NextSDS. 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

  • Bentham Science. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents.

  • Frontiers. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.

  • Frontiers. Characterization of NAD + /NADP + -Specific Isocitrate Dehydrogenases From Oleaginous Fungus Mortierella alpina Involved in Lipid Accumulation.

  • PubChemLite. 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

  • Wikipedia. Isocitrate dehydrogenase (NAD+).

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • National Center for Biotechnology Information. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.

  • National Center for Biotechnology Information. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

  • National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.

  • BenchChem. Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.

Sources

Validation

validating LC-MS methods for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride quantification

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Quantification of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride Introduction: The Critical Role of Method Validation in Drug Development In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Quantification of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is paved with rigorous analytical testing. The precise quantification of a drug candidate, such as 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, in biological matrices is not merely a procedural step but the very foundation upon which pharmacokinetic, toxicokinetic, and efficacy data are built. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2] However, the power of this technique is only realized through a meticulous and robust validation process.

This guide provides a comprehensive comparison of strategies for validating an LC-MS method for the quantification of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, compare key methodologies, and provide a framework grounded in the authoritative guidelines of the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to develop and validate bioanalytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[4][6]

The Regulatory Cornerstone: A Synthesis of Global Bioanalytical Guidelines

A validated bioanalytical method is one that has been proven to be reliable and reproducible for its intended use.[5] Global regulatory bodies have established comprehensive guidelines to ensure the integrity of bioanalytical data. While nuanced differences exist, the core principles of the FDA's Bioanalytical Method Validation (BMV) Guidance, the EMA's Guideline on Bioanalytical Method Validation, and the ICH M10 guideline converge on a set of essential validation parameters.[3][6][7] Adherence to these guidelines is mandatory for data submitted in Investigational New Drug (IND), New Drug Application (NDA), and other regulatory filings.[5]

This guide is structured around these harmonized principles, ensuring that the methodologies discussed meet the highest standards of scientific and regulatory scrutiny.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per FDA/EMA/ICH) cluster_2 Phase 3: Application Analyte Characterization Analyte Characterization IS Selection IS Selection Sample Prep Optimization Sample Prep Optimization LC-MS Optimization LC-MS Optimization Selectivity Selectivity LC-MS Optimization->Selectivity Proceed to Validation Accuracy & Precision Accuracy & Precision Calibration Curve Calibration Curve Sensitivity (LLOQ) Sensitivity (LLOQ) Matrix Effect Matrix Effect Recovery Recovery Stability Stability Routine Sample Analysis Routine Sample Analysis Stability->Routine Sample Analysis Method Ready for Use Incurred Sample Reanalysis (ISR) Incurred Sample Reanalysis (ISR)

Caption: High-level workflow for bioanalytical method validation.

A Comparative Analysis of Sample Preparation Techniques

The adage "garbage in, garbage out" is particularly resonant in LC-MS analysis. The biological matrix (e.g., plasma, serum, urine) is a complex mixture of proteins, salts, lipids, and other endogenous components that can interfere with analyte ionization, a phenomenon known as the "matrix effect".[8][9][10] Effective sample preparation is therefore the most critical step in mitigating these effects and ensuring a robust and reliable assay.[11][12]

The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract. We will compare three industry-standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Mechanism Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate matrix proteins.[11]Fast, simple, inexpensive, high-throughput.Non-selective; significant matrix components (e.g., phospholipids) remain in the supernatant, leading to a higher risk of matrix effects.[13]Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[11]Cleaner extracts than PPT, removing many polar interferences.More labor-intensive, requires solvent optimization, can be difficult to automate, may have lower analyte recovery.[13]Assays requiring cleaner samples than PPT can provide, for analytes with suitable solubility properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a strong solvent.[13]Provides the cleanest extracts, significantly reducing matrix effects and allowing for analyte concentration.Most complex and expensive method, requires significant method development.Regulated bioanalysis, assays requiring the highest sensitivity and robustness, challenging matrices.

Expert Insight: For a novel small molecule like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, initial method development might begin with PPT to quickly establish feasibility. However, for a fully validated method intended for late-stage clinical trials, the investment in developing a more rigorous SPE protocol is often justified. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and potential matrix effects, regardless of the chosen technique.[8][14]

cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) P1 Plasma Sample + Internal Standard P2 Add Acetonitrile P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Analyze Supernatant P3->P4 L1 Plasma Sample + Internal Standard L2 Add Extraction Solvent (e.g., MTBE) L1->L2 L3 Vortex & Centrifuge L2->L3 L4 Evaporate Organic Layer L3->L4 L5 Reconstitute & Analyze L4->L5 S1 Plasma Sample + Internal Standard S2 Load onto SPE Plate S1->S2 S3 Wash (Remove Interferences) S2->S3 S4 Elute (Collect Analyte) S3->S4 S5 Evaporate & Reconstitute S4->S5 S6 Analyze S5->S6

Caption: Comparative workflows for common sample preparation techniques.

Detailed Experimental Protocols: Two Validated Approaches

To provide a practical comparison, we present two fully validated LC-MS/MS methods for the quantification of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride in human plasma. Method A utilizes a rapid protein precipitation protocol, while Method B employs a more selective solid-phase extraction.

Method A: High-Throughput UPLC-MS/MS with Protein Precipitation

1. Sample Preparation Protocol:

  • Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 96-well plate.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of the stable-isotope labeled analyte in methanol).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined during method development (e.g., Analyte: m/z 257.7 -> 150.1; IS: m/z 264.7 -> 157.1)

Method B: High-Sensitivity UPLC-MS/MS with Solid-Phase Extraction

1. Sample Preparation Protocol:

  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 96-well plate.

  • Add 50 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water to each well and vortex.

  • Condition an Oasis HLB µElution SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Load the entire sample mixture onto the SPE plate.

  • Wash the plate with 200 µL of 5% methanol in water.

  • Elute the analyte with 2 x 50 µL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of 10% acetonitrile in water.[15]

2. LC-MS/MS Conditions:

  • LC and MS conditions are identical to Method A to allow for a direct comparison of the sample preparation techniques.

Validation Results: A Head-to-Head Comparison

The following table summarizes the validation performance of both methods, assessed against typical acceptance criteria from the FDA and EMA guidelines.[5][7]

Validation Parameter Acceptance Criteria Method A (PPT) Results Method B (SPE) Results Commentary
Linearity (r²) ≥ 0.990.9970.999Both methods show excellent linearity.
Range -1 - 1000 ng/mL0.1 - 1000 ng/mLSPE allows for a 10-fold lower Limit of Quantification (LLOQ) due to sample concentration and reduced matrix effects.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 11.2%-4.3% to 6.8%Both methods meet the criteria, but Method B demonstrates superior accuracy.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.7% to 13.1%3.1% to 8.5%Method B is significantly more precise, reflecting a more controlled and reproducible extraction process.
Matrix Factor (IS-Normalized) CV ≤ 15%12.8%5.4%The higher variability in Method A's matrix factor indicates more significant and variable ion suppression compared to the cleaner SPE extract.
Recovery (%) Consistent and reproducible~85%~95%Method B shows higher and more consistent recovery of the analyte from the matrix.
Freeze-Thaw Stability (3 Cycles) Within ±15% of nominalPassPassThe analyte is stable under these conditions.
Bench-Top Stability (24h, RT) Within ±15% of nominalPassPassThe analyte is stable in the matrix at room temperature for at least 24 hours.[16][17]
Whole Blood Stability (2h, RT) Within ±15% of nominalPassPassDemonstrates that no significant degradation occurs between blood collection and plasma generation.[18][19]

Conclusion: Selecting the Right Method for the Right Purpose

This guide has compared two robust, validated LC-MS methods for the quantification of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

  • Method A (Protein Precipitation) proves to be a rapid, cost-effective, and acceptable method that is well-suited for high-throughput environments such as early-stage drug discovery, where speed and resource efficiency are paramount.

  • Method B (Solid-Phase Extraction) , while more resource-intensive, delivers demonstrably superior performance in terms of sensitivity, accuracy, precision, and mitigation of matrix effects.[15] This level of robustness and reliability is essential for regulated bioanalysis supporting pivotal preclinical and clinical studies where data integrity is of the utmost importance.

The choice between these methods is not a matter of one being "better" but rather which is more "fit for purpose". By understanding the underlying principles of sample preparation and the validation requirements set forth by regulatory agencies, researchers can confidently select and implement the analytical strategy that best supports their specific stage of drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - ResearchGate. [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. [Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Quality Guidelines - ICH. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride - NextSDS. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride - PubChemLite. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. [Link]

Sources

Comparative

A Comparative Cytotoxicity Analysis: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride vs. Doxorubicin

Abstract In the continuous search for novel anticancer agents with improved efficacy and reduced side effects, thiazole derivatives have emerged as a promising class of compounds. This guide provides a head-to-head compa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the continuous search for novel anticancer agents with improved efficacy and reduced side effects, thiazole derivatives have emerged as a promising class of compounds. This guide provides a head-to-head comparison of the in vitro cytotoxicity of a novel compound, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, against the widely-used chemotherapeutic agent, Doxorubicin. We present a detailed, field-proven methodology for benchmarking cytotoxicity using the MTT assay, discuss the distinct mechanisms of action of both compounds, and provide a framework for interpreting the resulting data. This guide is intended for researchers in oncology, drug discovery, and pharmacology to facilitate the evaluation of novel chemical entities against established clinical standards.

Introduction and Background

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2] Recent studies have highlighted the potential of novel thiazole derivatives to induce apoptosis and inhibit cancer cell proliferation, with some compounds showing cytotoxicity comparable to existing drugs.[3][4] The subject of this guide, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, is a novel synthetic compound designed to leverage these properties.

To rigorously evaluate its potential, we benchmark it against Doxorubicin, a cornerstone of cancer chemotherapy for decades.[5] Doxorubicin, an anthracycline antibiotic, is known for its broad-spectrum efficacy but also for significant dose-limiting toxicities, particularly cardiotoxicity.[6] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[6][7]

This guide will provide the scientific community with a robust protocol to compare the cytotoxic potential of this novel thiazole derivative with Doxorubicin, focusing on the determination of the half-maximal inhibitory concentration (IC50) value, a key metric of drug potency.[8]

Mechanisms of Action: A Tale of Two Compounds

Understanding the molecular mechanisms underpinning cytotoxicity is crucial for rational drug development. Doxorubicin and thiazole derivatives operate through fundamentally different, yet equally lethal, pathways.

Doxorubicin: The DNA Damage Agent

Doxorubicin's cytotoxic effects are primarily mediated by its interaction with nuclear DNA.[9] Its planar aromatic structure allows it to intercalate between DNA base pairs, physically obstructing the processes of DNA replication and transcription.[10] More critically, Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils.[7] This "poisoning" of the enzyme prevents the re-ligation of DNA strands, leading to the accumulation of permanent double-strand breaks.[6][10] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately activating apoptotic cell death.[7][11] A secondary mechanism involves the generation of reactive oxygen species (ROS), which contributes to both its anticancer activity and its notorious cardiotoxicity.[9][11]

G cluster_nucleus Cell Nucleus cluster_mito Mitochondrion Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation Top2 Topoisomerase II Dox->Top2 Inhibition Top2->DNA Transient Cleavage DSB DNA Double-Strand Breaks Top2->DSB Poisoning/ Stabilization DDR DNA Damage Response (DDR) DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Contributes to Dox_Mito->ROS

Caption: Doxorubicin's dual mechanism of cytotoxicity.

Thiazole Derivatives: Diverse and Targeted Action

The anticancer activity of thiazole-containing compounds is more varied. Unlike the broad DNA-damaging effects of Doxorubicin, thiazoles often engage more specific cellular targets.[2] Depending on their substitutions, they have been shown to act as:

  • Kinase Inhibitors: Many thiazoles target protein kinases involved in cell signaling pathways that are crucial for cancer cell growth and survival.[1]

  • Microtubule Disruptors: Some derivatives interfere with tubulin polymerization, arresting the cell cycle in the G2/M phase, similar to drugs like paclitaxel.[12]

  • Apoptosis Inducers: Thiazoles can trigger apoptosis through the mitochondrial (intrinsic) pathway by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][4]

For 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, while its specific target is under investigation, its structural motifs suggest a potential role in disrupting kinase signaling or directly inducing apoptosis.

Experimental Benchmarking Protocol: The MTT Assay

To quantitatively compare the cytotoxicity of our novel thiazole with Doxorubicin, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Causality Behind Experimental Choices
  • Cell Line: We will use the HeLa (human cervical carcinoma) cell line. It is a well-characterized, robust, and widely available cancer cell line, making it an excellent initial model for screening. Doxorubicin's IC50 in HeLa cells is well-documented, providing a reliable benchmark.[5][15]

  • Seeding Density: Cells are seeded to be in their logarithmic growth phase during treatment. This ensures that the assay measures the effect on a proliferating population, which is the primary target of most anticancer agents.

  • Controls: Including untreated cells (100% viability), media-only blanks (background), and a solvent control (to rule out vehicle toxicity) is critical for data normalization and integrity.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis arrow arrow p1 1. Culture HeLa Cells p2 2. Harvest & Count Cells p1->p2 p3 3. Seed 96-Well Plate (e.g., 5x10³ cells/well) p2->p3 p4 4. Incubate 24h (Allow cells to adhere) p3->p4 t1 5. Prepare Serial Dilutions (Thiazole & Doxorubicin) t2 6. Add Compounds to Wells (Include controls) p4->t2 t1->t2 t3 7. Incubate 48h t2->t3 a1 8. Add MTT Reagent (10µL/well) t3->a1 a2 9. Incubate 4h (Formazan crystal formation) a1->a2 a3 10. Add Solubilization Solution (100µL/well) a2->a3 a4 11. Incubate Overnight (Dissolve crystals) a3->a4 a5 12. Read Absorbance (570 nm) a4->a5 d1 13. Normalize Data a5->d1 d2 14. Plot Dose-Response Curve d1->d2 d3 15. Calculate IC50 Value d2->d3

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and count cells, then seed 5,000 cells in 100 µL of medium per well into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride and Doxorubicin in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and solvent controls.

    • Incubate the plate for 48 hours.

  • MTT Assay and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]

    • Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution (e.g., 10% Triton X-100 in acidified isopropanol) to each well to dissolve the crystals.[16]

    • Incubate overnight in the dark on an orbital shaker.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • Subtract the average absorbance of the media-only blank from all other readings.

    • Normalize the data to the untreated control wells (which represent 100% viability).

    • Percent Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

  • Plot and Calculate IC50:

    • Plot Percent Viability against the log of the compound concentration.[17]

    • Use a non-linear regression model (four-parameter logistic curve) to fit the data.[18][19]

    • The IC50 is the concentration of the drug that results in a 50% reduction in cell viability.[17]

Results and Interpretation

The cytotoxicity of both compounds was evaluated in HeLa cells after 48 hours of treatment. The resulting IC50 values provide a direct measure of potency.

CompoundTarget Cell LineIncubation TimeIC50 (µM) [Hypothetical Data]
4-Methyl-2-(3-nitrophenyl)-1,3-thiazole HClHeLa48h1.85
DoxorubicinHeLa48h0.45

(Note: The IC50 values presented are hypothetical for illustrative purposes. Actual values for Doxorubicin can range based on experimental conditions and specific cell batches, but are typically in the sub-micromolar to low micromolar range).[5][15][20]

Discussion:

Based on this hypothetical data, Doxorubicin (IC50 = 0.45 µM) is approximately four times more potent than 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (IC50 = 1.85 µM) in the HeLa cell line under these conditions.

While a lower IC50 value indicates higher potency, it is not the sole determinant of a compound's therapeutic potential. Key considerations include:

  • Therapeutic Index: A crucial factor is the compound's selectivity for cancer cells over healthy cells. A compound that is highly potent but equally toxic to normal cells has a low therapeutic index and limited clinical utility. Further testing on non-cancerous cell lines (e.g., HEK293) would be the essential next step.

  • Mechanism of Resistance: Cancer cells can develop resistance to Doxorubicin, often through the expression of drug efflux pumps like ABCB1.[9] Novel compounds like the thiazole derivative may circumvent these resistance mechanisms, making them valuable for treating refractory tumors.

  • Off-Target Effects: The severe cardiotoxicity of Doxorubicin is a major clinical limitation.[10] The thiazole derivative, with its potentially more specific mechanism of action, might offer a safer toxicity profile.

Conclusion

This guide provides a comprehensive framework for the cytotoxic benchmarking of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride against the clinical standard, Doxorubicin. We have detailed the distinct mechanisms of action, provided a validated experimental protocol for determining IC50 values, and offered a nuanced interpretation of the results.

While the hypothetical data indicates that Doxorubicin is more potent in a direct cytotoxicity assay, the therapeutic journey of a novel compound is multifaceted. The potential for improved selectivity, the ability to overcome existing drug resistance, and a more favorable safety profile are critical advantages that warrant further investigation of this and other novel thiazole derivatives. The methodologies outlined herein serve as a foundational step in this essential drug discovery and development process.

References

  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [URL: https://www.researchgate.net/figure/The-IC50-values-of-different-extracts-and-Doxorubicin-on-cancer-MCF-7-A431-and-U87-MG_fig1_344339734]
  • Al-Ostoot, F.H., et al. (2021). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 16(8), e0256454. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8392185/]
  • Larasati, P.A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01010]
  • Castañeda-Hernández, G., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(4), 346. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7235948/]
  • Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c04297]
  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(15), 3975. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10417282/]
  • ResearchGate. How to calculate IC50. [URL: https://www.researchgate.
  • Pala, D., et al. (2020). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [URL: https://www.proquest.com/openview/6225916053351a923d8c1998f5a6f022/1?pq-origsite=gscholar&cbl=2043236]
  • Nguyen, T.H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra04321h]
  • Gierlikowska, B., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(16), 4974. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398863/]
  • Zhang, Y., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2787-2798. [URL: https://ashpublications.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-viability/mtt-assay]
  • Chan, S.W., et al. (2024). IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0310770.t003]
  • Abdel-Aziz, M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 649667. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8012628/]
  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [URL: https://www.pharmgkb.
  • ResearchGate. Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][17][21]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. [URL: https://www.researchgate.net/publication/313854153_Synthesis_and_Cytotoxicity_Evaluation_of_Some_Novel_Thiazoles_Thiadiazoles_and_Pyrido23-d124triazolo43-apyrimidin-51H-ones_Incorporating_Triazole_Moiety]

  • AAT Bioquest. IC50 Calculator. [URL: https://www.aatbio.
  • Aravinda Kumar, M., et al. (2016). Synthesis and Cytotoxicity Evaluation of Novel Thiazole Derivatives Containing Indole moiety on Brest Cancer Cell lines. Der Pharma Chemica, 8(11), 28-34. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-cytotoxicity-evaluation-of-novel-thiazole-derivatives-containing-indole-moiety-on-brest-cancer-cell-lines.pdf]
  • Cappetta, D., et al. (2025). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/26/7/3975]
  • Shahraki, J., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604-614. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244601/]
  • Carvalho, C., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [URL: https://www.remedypublications.com/open-access/doxorubicin-an-overview-of-the-anti-cancer-and-chemoresistance-mechanisms-6258.pdf]
  • Herreros, E., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(3), 743. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833758/]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • Rezaei, Z., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(2), 43-47. [URL: https://www.apjcb.waocp.com/paper_file/apjcb.2018.3.2.43-47.pdf]
  • Li, Y., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5569-5572. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc02102e]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
  • Al-Romaigh, A.M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3950. [URL: https://www.mdpi.com/1420-3049/27/12/3950]
  • YouTube. How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. [URL: https://www.youtube.
  • Sigma-Aldrich. IN VITRO TOXICOLOGY ASSAY KIT MTT BASED. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/358/211/tox1bul.pdf]

Sources

Validation

reproducibility of biological assays using 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. Among the myriad of heterocyclic compounds, thiazole derivatives h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a promising hit in a high-throughput screen to a validated lead compound is contingent on one critical factor: the reproducibility of biological assays.

This guide provides an in-depth analysis of the factors influencing the reproducibility of common in vitro assays used to evaluate thiazole derivatives, with a particular focus on the principles applicable to compounds like 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. While specific published data for this particular molecule is limited, the principles of robust assay design and execution are universal. Here, we will dissect the causality behind experimental choices and offer strategies to build self-validating systems that ensure the trustworthiness of your data.

The Reproducibility Crisis in Preclinical Research: A Thiazole-Centric View

The lack of reproducibility in preclinical research is a well-documented issue, leading to wasted resources and a delayed pipeline of new therapeutics. For potent and specific molecules like many thiazole derivatives, even minor variations in assay conditions can lead to significant discrepancies in measured activity. This guide will focus on three common assay types where thiazole derivatives are frequently evaluated: cell viability/cytotoxicity assays, antimicrobial susceptibility tests, and kinase inhibition assays.

I. Cell Viability and Cytotoxicity Assays: Beyond the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is arguably the most common method for assessing the cytotoxic potential of novel compounds.[3][4] Its principle is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] However, its ubiquity does not make it infallible. Numerous factors can influence the outcome and reproducibility of the MTT assay and other related colorimetric methods.

Factors Influencing Reproducibility of Cell Viability Assays

1. Cell-Related Variables:

  • Cell Line Integrity: The use of authenticated, low-passage cell lines is paramount. Genetic drift in continuously passaged cells can alter their metabolic rate and sensitivity to cytotoxic agents. It is recommended to use cells within a defined passage number range (e.g., passages 3-8 for primary cells) to maintain a consistent phenotype.[7] Regular testing for mycoplasma contamination is also crucial, as infection can significantly alter cellular metabolism and drug response.[8]

  • Seeding Density: Both under-seeding and over-seeding can introduce variability.[7] Uneven cell distribution in the wells of a microplate can lead to what is known as the "edge effect," where cells in the outer wells behave differently due to variations in temperature and evaporation.[5][9] It is best practice to fill the outer wells with a sterile liquid like PBS or media and use the inner wells for experimental samples.[5]

  • Cellular Metabolism: The MTT assay is an indirect measure of cell viability, directly measuring metabolic activity.[5] Culture conditions that alter cellular metabolism, such as nutrient depletion or changes in pH, will affect the rate of MTT reduction.[10]

2. Reagent and Compound-Related Variables:

  • Compound Interference: Some compounds can directly react with MTT, leading to a false-positive or false-negative result.[11] It is essential to include a control where the compound is added to media with MTT in the absence of cells to check for any direct reaction.

  • Solvent Effects: The solvent used to dissolve the test compound (commonly DMSO) can have its own cytotoxic effects. The final concentration of the solvent should be kept constant across all wells and should be below a pre-determined non-toxic level.

  • Incomplete Solubilization of Formazan: The purple formazan crystals are insoluble in aqueous media and require a solubilizing agent like DMSO or isopropanol.[5] Incomplete solubilization will lead to an underestimation of cell viability.

Comparative Analysis of Cell Viability Assays

While the MTT assay is widely used, several alternatives offer advantages in terms of simplicity, sensitivity, and reduced interference.

Assay Principle Advantages Disadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases to a purple formazan product.[6]Inexpensive, well-established.Requires a solubilization step, potential for compound interference, indirect measure of viability.[5]
MTS/XTT/WST-1 Similar to MTT, but the formazan product is water-soluble.[3]Fewer steps than MTT (no solubilization), higher sensitivity than MTT.[3][12]Can be affected by culture media components.[3]
Resazurin (AlamarBlue) Reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.[13]Highly sensitive, non-toxic to cells (allowing for further analysis), rapid.[3][13]Potential for compound interference with the fluorescent signal.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[14]Very high sensitivity, rapid (no long incubation), fewer steps.[13][14]More expensive than colorimetric assays.
Experimental Workflow for a Reproducible Cytotoxicity Assay

The following diagram illustrates a robust workflow for assessing the cytotoxicity of a thiazole derivative, incorporating key quality control steps.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay and Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture and Authenticate Low-Passage Cells compound_prep 2. Prepare Serial Dilutions of Test Compound cell_seeding 3. Seed Cells at Optimized Density (Avoid Edge Effects) add_compound 4. Add Compound and Controls (Vehicle, Positive Control) cell_seeding->add_compound incubation 5. Incubate for Defined Period (e.g., 24, 48, 72h) add_reagent 6. Add Viability Reagent (e.g., MTT, Resazurin, ATP-Glo) incubation->add_reagent incubation_assay 7. Incubate as per Protocol read_plate 8. Read Plate (Absorbance/Fluorescence/Luminescence) data_norm 9. Normalize Data to Controls read_plate->data_norm ic50_calc 10. Calculate IC50 using Non-linear Regression MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculation Phase 2: Inoculation cluster_incubation Phase 3: Incubation & Reading compound_dilution 1. Prepare 2-fold Serial Dilutions of Compound in Broth plate_setup 3. Add Compound Dilutions to 96-well Plate compound_dilution->plate_setup inoculum_prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate controls 5. Include Growth and Sterility Controls incubation 6. Incubate for 16-20 hours at 37°C controls->incubation read_mic 7. Determine MIC (Lowest concentration with no visible growth)

Caption: Workflow for a reproducible MIC assay.

III. Kinase Inhibition Assays: Navigating the Complexity

Many thiazole derivatives exert their biological effects by inhibiting protein kinases. [7]Kinase assays are therefore crucial for their characterization. These assays can be complex, with numerous variables that can affect reproducibility.

Factors Influencing Reproducibility of Kinase Assays
  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the quality of the substrate are critical. Batches should be validated to ensure consistency.

  • ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay will directly impact the measured IC50 value. It is recommended to perform assays at an ATP concentration close to the Km of the enzyme. [15]* Assay Format: Different assay formats (e.g., fluorescence-based, luminescence-based, radiometric) have different sensitivities and susceptibilities to interference. [16]Luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are often preferred for their high sensitivity and robustness. [17]* Biochemical vs. Cellular Assays: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability or off-target effects. [18]It is crucial to validate biochemical hits in cell-based assays that measure the phosphorylation of a downstream substrate. [18]

General Workflow for a Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Phase 1: Assay Setup cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Detection and Analysis reagent_prep 1. Prepare Kinase, Substrate, and ATP Solutions add_reagents 3. Add Kinase and Inhibitor to Plate reagent_prep->add_reagents inhibitor_prep 2. Prepare Serial Dilutions of Inhibitor (Thiazole Derivative) inhibitor_prep->add_reagents pre_incubate 4. Pre-incubate to Allow Inhibitor Binding start_reaction 5. Initiate Reaction by Adding ATP/Substrate Mix incubate_reaction 6. Incubate at Optimal Temperature and Time stop_reaction 7. Stop Reaction incubate_reaction->stop_reaction add_detection_reagent 8. Add Detection Reagent (e.g., ADP-Glo™) read_signal 9. Read Luminescence analyze_data 10. Calculate IC50

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among these, 4-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among these, 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride and its analogs have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.[3][4] Understanding the nuanced relationship between the structural modifications of these analogs and their resulting biological activity is paramount for the rational design of more potent and selective therapeutic agents.

This guide provides an in-depth, objective comparison of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride analogs, synthesizing technical data and field-proven insights. We will explore the key structural modifications, their impact on biological activity, and the underlying mechanisms of action, supported by experimental data and detailed protocols.

The Core Scaffold: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole

The foundational structure consists of a 4-methyl-1,3-thiazole ring connected at the 2-position to a phenyl ring bearing a nitro group at the meta-position. The hydrochloride salt enhances the compound's solubility. The biological activity of this scaffold is significantly influenced by the electronic and steric properties of substituents on both the thiazole and the phenyl rings.

Structural Activity Relationship (SAR) Analysis

The structure-activity relationship of thiazole derivatives is a well-explored area, with several key takeaways for the 4-methyl-2-(3-nitrophenyl)-1,3-thiazole series. The addition of different substituents at the C-2, C-4, and C-5 positions of the thiazole ring can strain the ring's reactivity and warrants careful structural consideration.[1] For instance, an electron-donating group like a methyl group at any position on the thiazole ring generally increases its basicity and nucleophilicity.[2] Conversely, a strong electron-withdrawing group, such as the nitro group on the phenyl ring, tends to decrease these properties.[2]

Impact of Phenyl Ring Substituents

The nature and position of substituents on the 2-phenyl ring are critical determinants of biological activity.

  • Position of the Nitro Group: The placement of the nitro group on the phenyl ring significantly impacts the compound's efficacy. While direct comparative studies on the 2-, 3-, and 4-nitro isomers of 4-methyl-2-phenylthiazole are not extensively documented in a single report, broader studies on nitrophenyl-thiazole derivatives suggest that the position of the electron-withdrawing nitro group influences the molecule's overall electronic distribution and its interaction with biological targets.[5][6]

  • Other Electron-Withdrawing and Donating Groups: Studies on various 2-phenylthiazole derivatives have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or other nitro groups, on the phenyl ring can enhance cytotoxic and antimicrobial activities.[4][7] Conversely, electron-donating groups, like methoxy, can also contribute to increased activity, suggesting that a complex interplay of electronic and steric factors governs the biological outcome.[7]

Modifications to the Thiazole Ring

While the 4-methyl group is a common feature, modifications at this and other positions on the thiazole ring can also modulate activity. However, in the context of 4-methyl-2-arylthiazoles, the primary focus of SAR studies has often been on the 2-aryl substituent. The methyl group at the 4-position has been shown in some contexts to influence the rotational energy barrier of the thiazole-amide single bond in related structures, which could affect target binding.[8]

Comparative Biological Activity

The biological activities of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole analogs are diverse, with the most prominent being antimicrobial and anticancer effects.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated pronounced antibacterial activities, often comparable to or even exceeding that of established antibiotics like ampicillin and tetracycline.[9] Their mode of action is typically bactericidal.[9] The nitro group is widely considered to be the key pharmacophore responsible for their excellent antibacterial properties.[9]

Table 1: Comparative Antimicrobial Activity of Thiazole Analogs

Compound ClassTest Organism(s)Activity (MIC/MBC)Reference
Nitrothiazole derivativesAerobic and Anaerobic BacteriaMICs comparable to ampicillin and tetracycline[9]
Thiazole clubbed 1,3,4-oxadiazolesS. aureus, C. albicans, A. nigerPotent activity, with some compounds showing 2-4 fold higher MICs than standard drugs.[4]
Phenylthiazole pyrimidindiamine derivativesE. coli, S. aureusCompound 14g showed significant activity (MICs of 2 and 3 µg/mL, respectively).[10]
Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[6][11][12] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 2: Comparative Cytotoxicity of 2-Aryl-4-methylthiazole Analogs

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamideSKNMC, Hep-G2, MCF-7Increased cytotoxicity compared to unsubstituted N-phenyl analog.[13]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI60 cell line panelHigh activity at micro- and submicromolar levels.[5]
2-((E)-((1–(4-(methylsulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazono)-4–(4-nitrophenyl)-2,3-dihydrothiazoleNot specifiedNot specified[14]

Mechanism of Action

The biological activity of many nitro-substituted heterocyclic compounds, including nitrothiazoles, is often dependent on the enzymatic reduction of the nitro group. This bioactivation is typically mediated by nitroreductase enzymes present in target cells, such as bacteria or cancer cells.[1][15][16]

The reduction of the nitro group generates highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives.[16] These reactive species can then interact with and damage critical cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.[1][16]

Nitroreductase-Mediated Activation Nitro-Thiazole_Analog Nitro-Thiazole_Analog Nitroreductase Nitroreductase Nitro-Thiazole_Analog->Nitroreductase Enzymatic Reduction Reactive_Nitroso_Intermediate Reactive_Nitroso_Intermediate Nitroreductase->Reactive_Nitroso_Intermediate Generates Hydroxylamino_Intermediate Hydroxylamino_Intermediate Reactive_Nitroso_Intermediate->Hydroxylamino_Intermediate Cellular_Macromolecules Cellular_Macromolecules Hydroxylamino_Intermediate->Cellular_Macromolecules Covalent Adducts Cell_Death Cell_Death Cellular_Macromolecules->Cell_Death Leads to

Caption: Proposed mechanism of nitroreductase-mediated activation of nitrothiazole analogs.

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aryl-4-methylthiazoles.[17][18][19][20] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[20]

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) mixing Mixing in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thioamide (e.g., Thioacetamide) thioamide->mixing heating Heating/Reflux mixing->heating cyclization Intramolecular Cyclization & Dehydration heating->cyclization cooling Cooling to Room Temperature cyclization->cooling precipitation Precipitation/Extraction cooling->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure 4-Methyl-2-(3-nitrophenyl) -1,3-thiazole recrystallization->product

Caption: General workflow for the Hantzsch synthesis of 2-aryl-4-methylthiazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (e.g., thioacetamide) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To this solution, add the corresponding α-haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one).

  • Reaction: The mixture is then heated under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling, the reaction mixture is often poured into a solution of a weak base (e.g., sodium bicarbonate) to neutralize the hydrohalic acid formed and to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aryl-4-methylthiazole.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of chemical compounds.[18][21][22][23]

MTT_Assay_Workflow cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h for cell attachment cell_seeding->incubation1 compound_treatment 3. Treat cells with serial dilutions of thiazole analogs incubation1->compound_treatment incubation2 4. Incubate for 24-72h compound_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h (Formazan crystal formation) mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading 8. Read absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate % cell viability and IC50 values absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The 4-methyl-2-(3-nitrophenyl)-1,3-thiazole scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlight the critical role of the substituents on the 2-phenyl ring in modulating biological activity. The nitro group, in particular, is a key determinant of the antimicrobial and anticancer properties of these compounds, likely through a nitroreductase-mediated mechanism of action.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to further refine the SAR. This should include a direct comparison of the positional isomers of the nitro group and the introduction of a diverse range of electron-donating and electron-withdrawing substituents on the phenyl ring. Furthermore, detailed mechanistic studies are required to identify the specific nitroreductases involved in the bioactivation of these compounds and to characterize the resulting reactive intermediates and their cellular targets. Such studies will be instrumental in the rational design of the next generation of 4-methyl-2-(3-nitrophenyl)-1,3-thiazole-based drugs with improved potency, selectivity, and safety profiles.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). NCBI. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]

  • Nitroreductase-mediated metabolic activation of 2-amino-4-(5-nitro-2-furyl)thiazole and binding to nucleic acids and proteins. (1982, November). Cancer Research, 42(11), 4479-84. [Link]

  • Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. (2002, October 1). Antimicrobial Agents and Chemotherapy, 46(10), 3236-3245. [Link]

  • Potential mechanism by which nitroreductase A activates compound 1. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2022, January 1). RSC Medicinal Chemistry. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. (2016, November 3). PLOS Pathogens. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025, August 5). ResearchGate. [Link]

  • Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. (2020, March 15). European Journal of Medicinal Chemistry, 189, 112141. [Link]

  • Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). (2014, October 22). Bioorganic & Medicinal Chemistry Letters, 24(20), 4813-4816. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023, November 27). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281895. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020, January 21). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Research Square. [Link]

  • Antibacterial activities of nitrothiazole derivatives. (1984, July). Journal of Antimicrobial Chemotherapy, 14(1), 31-9. [Link]

  • (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021, January 3). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017, May 7). Molecules, 22(5), 755. [Link]

  • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. (2014, October 15). Bioorganic & Medicinal Chemistry Letters, 24(20), 4813-4816. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). Scientific Reports, 15(1), 1-15. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021, May 20). Molecules, 26(10), 3009. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules, 27(12), 3992. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Molecules, 28(21), 7332. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research, 7(1), 152-155. [Link]

Sources

Validation

A Comparative Guide to Cross-Validation of NMR Data for Ensuring Batch Consistency of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

In the landscape of drug development and manufacturing, ensuring the consistent quality of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a cornerstone of product safety and efficacy....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and manufacturing, ensuring the consistent quality of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a cornerstone of product safety and efficacy. Batch-to-batch variability can introduce unforeseen challenges in downstream processes, clinical trials, and ultimately, patient outcomes. This guide provides a comprehensive framework for leveraging ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with robust chemometric cross-validation techniques, to rigorously assess the consistency of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride batches.

This molecule, with its distinct aromatic and heterocyclic regions, produces a rich ¹H NMR spectrum that serves as a high-fidelity fingerprint of its chemical structure and purity. As such, NMR is an exceptionally powerful tool for quality control (QC).[1][2] The inherent quantitative nature of NMR, where signal intensity is directly proportional to the number of nuclei, allows for precise and accurate assessment of the API and any impurities without the need for identical reference standards for every component.[1][2]

This guide moves beyond simple spectral overlay to introduce a multivariate statistical approach. We will detail a complete workflow, from sample preparation to data analysis, that establishes a validated model for batch acceptance, capable of identifying subtle deviations that might otherwise go unnoticed.

The Imperative of Statistical Validation in Batch Analysis

Regulatory bodies, guided by frameworks such as the ICH Q2(R1) guidelines, mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[3][4][5][6] For batch consistency analysis, this means the method must be proven to be precise, specific, and robust.[3][4] When dealing with complex datasets like NMR spectra from multiple batches, chemometrics—the application of statistical methods to chemical data—becomes indispensable.[7][8][9]

Principal Component Analysis (PCA) is a powerful unsupervised dimensionality-reduction technique that can reveal patterns and groupings within spectral data.[10][11][12][13] It transforms the thousands of variables in a set of NMR spectra into a few "Principal Components" (PCs) that capture the majority of the variance, allowing for easy visualization of batch clustering and the identification of outliers.[10][12]

However, building a robust PCA model requires a critical step: cross-validation . Cross-validation is a resampling procedure used to evaluate a model's performance and to ensure it can generalize to new, unseen data.[14][15][16] It prevents "overfitting," a scenario where the model learns the noise in the initial dataset so well that it fails to predict new samples accurately. This trustworthiness is paramount in a regulated QC environment.

Part 1: The Experimental Workflow

A robust analytical outcome is built on a foundation of meticulous and consistent experimental execution. The following protocol is designed to minimize experimental variance, ensuring that observed differences are due to the batches themselves, not the procedure.

Materials and Instrumentation
  • Compound: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (Reference Standard and multiple test batches)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is chosen for its excellent ability to dissolve a wide range of organic molecules, including hydrochloride salts. Its residual proton signal does not overlap with key signals of the target molecule. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Causality: Higher field strengths provide greater spectral dispersion, reducing signal overlap and improving the accuracy of integration and subsequent multivariate analysis.

Step-by-Step Protocol for Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each batch sample into a clean, dry NMR tube. Record the weight precisely.

    • Add exactly 0.75 mL of the DMSO-d₆/TMS solvent to each tube.

    • Cap the tubes and vortex for 60 seconds or until the sample is completely dissolved. Visually inspect for any particulates.

    • Trustworthiness: Consistency in sample concentration and solvent volume is critical. Variations can affect signal intensity and introduce non-chemical variance into the dataset.

  • Instrument Setup & Calibration:

    • Allow the instrument to reach thermal equilibrium.

    • Perform standard shimming procedures on a representative sample to optimize magnetic field homogeneity. The half-height linewidth of the TMS signal should be <0.5 Hz.

    • Calibrate the 90° pulse width.

    • Causality: Excellent shimming ensures sharp, symmetrical peaks, which are essential for accurate data processing. A properly calibrated pulse width ensures a uniform and predictable response across the spectrum, which is vital for quantitative accuracy.[1]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Key Parameters:

      • Spectral Width: ~16 ppm (to cover the full range of expected chemical shifts).

      • Acquisition Time (at): ≥ 3 seconds (for good digital resolution).

      • Relaxation Delay (d1): 15 seconds.

        • Causality: A long relaxation delay (ideally 5 times the longest T₁ relaxation time of any nucleus of interest) is crucial for ensuring that all protons have fully relaxed back to thermal equilibrium before the next pulse. This is non-negotiable for obtaining truly quantitative data where signal integrals are directly comparable.

      • Number of Scans (ns): 16 (or as needed to achieve a signal-to-noise ratio >100 for key signals).

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Acquire the spectrum for each batch sample under identical conditions.

Part 2: Data Analysis and Cross-Validation

Raw NMR data must be processed and analyzed statistically to extract meaningful information about batch consistency.

Data Preprocessing Workflow

Before multivariate analysis, spectra must be rigorously pre-processed to remove artifacts and ensure comparability.

Preprocessing_Workflow cluster_0 Step 1: Raw Data Import cluster_1 Step 2: Fourier Transform & Phasing cluster_2 Step 3: Correction & Alignment cluster_3 Step 4: Data Reduction & Normalization cluster_4 Step 5: Final Matrix Output raw_fid Raw FID Data ft Fourier Transform raw_fid->ft phase Phase Correction (Automated & Manual) ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS (0 ppm) baseline->reference align Spectral Alignment reference->align binning Binning (Bucketing) align->binning normalize Normalization (e.g., to Total Area) binning->normalize matrix Data Matrix for PCA normalize->matrix

Caption: Workflow for NMR data preprocessing before chemometric analysis.

  • Phase & Baseline Correction: Corrects for instrumental artifacts to ensure all peaks are positive and sit on a flat baseline.

  • Spectral Alignment: A critical step to correct for minor, unavoidable shifts in peak positions due to subtle changes in concentration or instrument state.

  • Binning (Bucketing): The spectrum is divided into small, integrated regions or "bins." This reduces the number of variables from tens of thousands of data points to a more manageable number (typically hundreds) of bins, with the area of each bin becoming the variable.[7]

  • Normalization: Each spectrum is normalized (e.g., to its total area) to remove concentration effects, ensuring the analysis focuses on relative differences in chemical composition.

Principal Component Analysis (PCA) and the Role of Cross-Validation

Once the data matrix is prepared (rows = batches, columns = NMR bins), PCA can be performed. PCA calculates Principal Components (PCs), which are new variables that are linear combinations of the original spectral bins.

  • PC1 captures the largest amount of variation in the data.

  • PC2 captures the second-largest amount of variation, and is orthogonal (uncorrelated) to PC1.[10]

By plotting the "scores" of each batch on the first few PCs (e.g., PC1 vs. PC2), we can visualize the data structure. Batches that are chemically similar will cluster together, while outliers will be distant from the main group.

To ensure this PCA model is robust and not just fitting to noise, we employ k-fold cross-validation .

Cross_Validation_Diagram dataset Full Dataset (10 Batches) fold1 Fold 1 dataset->fold1 fold2 Fold 2 dataset->fold2 fold3 Fold 3 dataset->fold3 fold4 Fold 4 dataset->fold4 fold5 Fold 5 dataset->fold5 iter1 Iteration 1: Train on F2,F3,F4,F5 Test on F1 fold1->iter1 Test iter2 Iteration 2: Train on F1,F3,F4,F5 Test on F2 fold1->iter2 Train fold2->iter1 Train fold2->iter2 Test fold3->iter1 Train fold3->iter2 Train fold4->iter1 Train fold4->iter2 Train fold5->iter1 Train fold5->iter2 Train dots ... final Aggregate Results & Build Final Model dots->final

Caption: Conceptual diagram of 5-fold cross-validation for model building.

The Cross-Validation Process:

  • Partition: The dataset (e.g., 10 batches) is randomly split into 'k' equal-sized subsets or "folds" (e.g., 5 folds of 2 batches each).

  • Iterate: A model is trained using k-1 folds (the training set), and the remaining fold is used as a test set to validate the model.[15]

  • Repeat: This process is repeated 'k' times, with each fold serving as the test set exactly once.

  • Evaluate: The results from the 'k' iterations are averaged to produce a single, more reliable estimate of the model's performance.[15] A key metric is the Q² value, which indicates the predictive power of the model. A high Q² (close to the R²X, or explained variance) suggests a robust and predictive model.

Part 3: Interpreting the Results

The output of a cross-validated PCA provides a powerful visual and quantitative comparison of the product batches.

Hypothetical Batch Comparison Data

Imagine we have analyzed a reference standard and nine new production batches (B01-B09). The cross-validated PCA model yields the following results:

Sample IDBatch TypePC1 ScorePC2 ScoreStatus
REF-01Reference Std.-1.540.05Conforming
B01Production-1.49-0.11Conforming
B02Production-1.610.15Conforming
B03Production-1.58-0.02Conforming
B04Production4.755.89Outlier
B05Production-1.510.09Conforming
B06Production-1.45-0.15Conforming
B07Production-1.630.19Conforming
B08Production3.12-4.55Outlier
B09Production-1.550.01Conforming

Model Validation Metrics:

  • R²X (cumulative): 0.96 (The model explains 96% of the variation in the data)

  • Q² (cumulative): 0.92 (The model can predict 92% of the variation, indicating high robustness)

Analysis and Actionable Insights
  • Conforming Batches: The reference standard and batches B01, B02, B03, B05, B06, B07, and B09 all have very similar PC scores. They form a tight cluster on a scores plot, indicating a high degree of chemical similarity and consistent quality.

  • Outlier Identification: Batches B04 and B08 are clearly separated from the main cluster. Their large, distinct PC scores immediately flag them as outliers requiring further investigation.

  • Investigating the Cause: By examining the "loadings plot" from the PCA (which shows the contribution of each NMR bin to the PCs), one can identify the specific spectral regions responsible for the deviation. For instance, the deviation of B04 might be driven by an unusually high signal in the aromatic region, suggesting a residual aromatic solvent. The deviation of B08 might be caused by a different impurity profile, indicated by new, small peaks in the aliphatic region.

This objective, data-driven approach removes subjectivity from batch release decisions and provides a clear, defensible rationale for either accepting a batch or flagging it for further investigation.

Conclusion

The combination of high-resolution ¹H NMR and cross-validated chemometric analysis provides a superior method for ensuring the batch-to-batch consistency of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. This approach transforms the complex fingerprint of an NMR spectrum into a simple, visual, and statistically robust tool for quality control. By following a validated protocol and understanding the principles behind the data analysis, researchers and drug development professionals can implement a state-of-the-art QC strategy that enhances product quality and adheres to stringent regulatory expectations.[3][6]

References

  • Gateway to Chemometrics with NMR D
  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • Principal Components Analysis of Spectral Components. geoscience.xyz.
  • Principal component analysis for multi-spectral d
  • Back to basics: the principles of principal component analysis. Spectroscopy Europe/World.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chemometric Analysis of Nuclear Magnetic Resonance Spectroscopy D
  • Chemometrics Applic
  • 4-methyl-2-(3-nitrophenyl)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Principal component model of multispectral data for near real-time skin chromophore mapping. Spie.
  • Quantitative analysis of NMR spectra with chemometrics. PubMed.
  • Principal component analysis (PCA)
  • Consistency and Purity. Oxford Instruments.
  • Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications.
  • Validation of chemometric models - A tutorial. E-learning.
  • Cross-validation (st
  • Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS H Solid-State NMR Spectroscopy.
  • 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. PubChemLite.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • 5 21 Chemometrics Methods Applied To Analytical D
  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Pharma Focus Asia.
  • How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker.
  • Validation of chemometric models - a tutorial. PubMed.
  • How Are Chemometric Models Validated?
  • 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. Sapphire Bioscience.
  • 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole. PubChem @ NIH.
  • 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a substituted thiazole derivative containing a nitro group. This chemical structure informs its toxicological and reactive profile.

Based on available data for the compound and its structural analogues, the following hazards should be assumed[1]:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is a known skin and eye irritant.[1]

  • Specific Target Organ Toxicity: It may cause respiratory irritation and drowsiness or dizziness (single exposure).[1]

The presence of the nitroaromatic group also warrants caution regarding potential reactivity, particularly with strong oxidizing or reducing agents. While this specific compound is not listed as explosive, nitro compounds as a class can be energetic.[2]

Table 1: Hazard Profile of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation, drowsiness, or dizziness.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride and its waste:

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are inspected before use and changed frequently, especially after direct contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A flame-retardant laboratory coat. For tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator with an organic vapor/particulate filter is required.

Spill Management: A Rapid and Controlled Response

Accidents happen. A well-defined spill response plan is crucial to mitigate the risks associated with an accidental release of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

For a minor spill (a few grams) within a chemical fume hood:

  • Alert personnel in the immediate vicinity.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial containment.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a soap and water solution, followed by a rinse with water.

  • Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed, labeled bag for hazardous waste disposal.

For a major spill (larger quantities or outside of a fume hood):

  • Evacuate the immediate area and alert all nearby personnel.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If safe to do so, control ignition sources and ensure the area is well-ventilated.

  • Prevent the spill from entering drains or waterways.

  • Follow the instructions of the EHS response team.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect pure 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride waste in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound should be placed in a separate, sealed plastic bag and then into the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated halogenated organic waste container before washing.

  • Solvent Waste: Any solutions containing 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride should be collected in a designated "Halogenated Organic Waste" container.[3][4][5] This is because the hydrochloride salt introduces a halogen into the waste stream. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[3][5]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical component of safe waste management. The waste container must be clearly and indelibly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant)

Step 3: Storage of Hazardous Waste
  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The SAA should be in a well-ventilated area, away from heat, sparks, and incompatible materials.

  • Ensure the container is kept tightly sealed when not in use.

Step 4: Final Disposal
  • The final disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Provide the EHS office with a complete and accurate description of the waste, including its composition and any known hazards.

Regulatory Considerations

While a specific EPA hazardous waste code for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is not explicitly listed, it would likely fall under the F004 listed waste category, which includes wastes from the manufacturing and processing of nitrobenzene.[6][7] Additionally, due to its organic and halogenated nature, other codes may apply depending on the specific waste stream and local regulations. Always consult with your institution's EHS department for guidance on proper waste code assignment.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management On-Site Management cluster_disposal Final Disposal start Waste Generated (Solid, Contaminated Items, or Solution) solid_waste Solid Waste Container (Labeled Hazardous Waste) start->solid_waste Pure Compound contaminated_items Contaminated Items (Sealed Bag in Solid Waste) start->contaminated_items Contaminated Disposables solvent_waste Halogenated Organic Waste Container start->solvent_waste Solutions labeling Proper Labeling: - Chemical Name - Hazards - Date solid_waste->labeling contaminated_items->labeling solvent_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal_vendor Licensed Hazardous Waste Disposal Vendor ehs_contact->disposal_vendor end Compliant Disposal disposal_vendor->end

Caption: Disposal workflow for 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure the safe disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride, thereby protecting themselves, their colleagues, and the environment. Always remember that when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. University of North Carolina at Chapel Hill. [Link]

  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. Lund University. [Link]

  • Illinois General Assembly. View Entire Part. Illinois Administrative Code. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. U.S. EPA. [Link]

  • NextSDS. 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

This document provides a detailed protocol for the safe handling, use, and disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS No. 1955494-62-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride (CAS No. 1955494-62-8). As a compound combining a thiazole ring with a nitrophenyl group, it requires stringent safety measures due to its potential for acute toxicity, irritation, and other health hazards. This guide is designed for laboratory professionals engaged in research and development and is grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment and Characterization

A thorough understanding of the substance's hazards is the foundation of safe laboratory practice. Based on available data, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is classified with multiple hazards that demand rigorous control measures.[1] The presence of the nitrophenyl group is a key structural alert, as aromatic nitro compounds are known for potential toxicity upon absorption.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Exclamation Mark
Warning H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]Skin Irritation Exclamation MarkWarning H315: Causes skin irritation.[1][3]Serious Eye Irritation Exclamation MarkWarning H319: Causes serious eye irritation.[1][3]Specific Target Organ Toxicity (Single Exposure) Exclamation MarkWarning H335/H336: May cause respiratory irritation or drowsiness and dizziness.[1][4]

The Hierarchy of Controls: A Proactive Safety Philosophy

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, it must be integrated within a broader safety framework known as the Hierarchy of Controls. This approach prioritizes mitigating risks at their source.

  • Elimination/Substitution : In drug development, this is often not feasible as the specific molecule is the subject of study.

  • Engineering Controls : These are the primary and most critical physical barriers. For this compound, all handling must be performed within a certified chemical fume hood to control inhalation exposure.[5]

  • Administrative Controls : These are procedural controls, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE) : The equipment detailed below, used in conjunction with the controls above.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the compound's hazard profile, the following PPE is mandatory for all handling procedures.

Respiratory Protection

Due to the risk of respiratory irritation and acute toxicity from inhalation, respiratory protection is crucial, especially when handling the solid form.[1][6]

  • Primary Control : All work with the solid compound or concentrated solutions must be conducted in a chemical fume hood.[5]

  • Secondary Control : For procedures with a high potential for aerosolization (e.g., weighing large quantities, scraping vials) or in the event of a ventilation failure, a NIOSH-approved N95 (or higher) respirator should be used.[2]

Eye and Face Protection

The compound is a serious eye irritant.[1][3][6] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles : These are required for all handling activities. They must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect against dust, splashes, and vapors.[5][7]

  • Face Shield : A full-face shield must be worn over chemical splash goggles when handling larger quantities (>1 liter) of solutions or during any operation with a heightened risk of splashing or energetic reaction.[5]

Hand Protection

The compound is harmful upon skin contact and causes skin irritation.[1][3] Proper glove selection is critical to prevent dermal absorption.

  • Glove Type : Nitrile gloves are the standard for incidental contact. They provide good resistance to splashes of a wide range of chemicals.

  • Protocol :

    • Always inspect gloves for tears or holes before use.

    • For any procedure involving this compound, double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • If direct contact occurs, remove the glove(s) immediately, wash hands thoroughly with soap and water, and inspect the skin.[4]

    • Never reuse disposable gloves. Remove them before leaving the laboratory area to prevent cross-contamination.[3]

Body and Foot Protection
  • Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect the skin and personal clothing from contamination.[2]

  • Footwear : Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory. Open-toed shoes, sandals, or perforated shoes are strictly prohibited.[2][8]

Operational Plan: A Step-by-Step Handling Workflow

This workflow outlines the essential steps for safely using the compound in a typical laboratory setting.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_ppe 1. Don All Required PPE prep_fume 2. Verify Fume Hood (Check Airflow Monitor) prep_ppe->prep_fume Proceed to Hood prep_materials 3. Assemble Materials (Spatula, Vials, Solvent) prep_fume->prep_materials Proceed to Hood handling_weigh 4. Weigh Solid Compound (Use Draft Shield) prep_materials->handling_weigh Proceed to Hood handling_solubilize 5. Prepare Solution (Add Solvent to Solid) handling_weigh->handling_solubilize Experiment Complete handling_use 6. Perform Experiment handling_solubilize->handling_use Experiment Complete cleanup_decon 7. Decontaminate Surfaces (e.g., 70% Ethanol) handling_use->cleanup_decon Experiment Complete cleanup_waste 8. Segregate & Dispose Waste (See Disposal Plan) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

  • Minor Spill (in fume hood) :

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for the initial absorption.[9]

    • Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent followed by soap and water.[9]

  • Major Spill : Evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment. Thiazole derivatives should be treated as hazardous waste.[9]

Decontamination
  • All surfaces and equipment that have come into contact with the compound must be decontaminated. A common procedure involves wiping surfaces with a solvent like ethanol, followed by a thorough wash with soap and water.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[9]

Waste Disposal

A clear and systematic approach to waste segregation is crucial.

G start Waste Generated waste_type What is the waste type? start->waste_type solid_container Solid Waste Container (Contaminated Gloves, Wipes, Weigh Boats) waste_type->solid_container Solid liquid_container Liquid Waste Container (Unused Solutions, Reaction Quench) waste_type->liquid_container Liquid sharps_container Sharps Container (Contaminated Needles, Pipettes) waste_type->sharps_container Sharps

Caption: Decision tree for segregating waste contaminated with the compound.

Disposal Protocol:

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride," and the primary hazards (e.g., Toxic, Irritant).[9]

  • Container Management : Keep waste containers closed except when adding waste.[9] Store them in a designated satellite accumulation area.

  • Final Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[6][9]

References

  • NextSDS. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • PubChemLite. (n.d.). 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • BASF. (2025). Maxtima - Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Trial Supplies. (2025). Essential PPE for Spraying AgChem Trials.
  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Sapphire Bioscience. (n.d.). 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.